molecular formula C13H16N2O2 B12419567 Melatonin-d7

Melatonin-d7

Cat. No.: B12419567
M. Wt: 239.32 g/mol
InChI Key: DRLFMBDRBRZALE-FJNYTKNASA-N
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Description

Melatonin-d7 is a useful research compound. Its molecular formula is C13H16N2O2 and its molecular weight is 239.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16N2O2

Molecular Weight

239.32 g/mol

IUPAC Name

2,2,2-trideuterio-N-[1,1,2,2-tetradeuterio-2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C13H16N2O2/c1-9(16)14-6-5-10-8-15-13-4-3-11(17-2)7-12(10)13/h3-4,7-8,15H,5-6H2,1-2H3,(H,14,16)/i1D3,5D2,6D2

InChI Key

DRLFMBDRBRZALE-FJNYTKNASA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC([2H])([2H])C([2H])([2H])C1=CNC2=C1C=C(C=C2)OC

Canonical SMILES

CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC

Origin of Product

United States

Foundational & Exploratory

Melatonin-d7: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Melatonin-d7 is the deuterated analog of melatonin, a ubiquitous hormone primarily synthesized in the pineal gland that regulates circadian rhythms and possesses potent antioxidant properties.[1][2] Due to its isotopic labeling, this compound serves as an invaluable tool in biomedical and pharmaceutical research, particularly as an internal standard for the accurate quantification of endogenous melatonin in biological samples.[3] Its chemical and physical properties are nearly identical to its non-deuterated counterpart, allowing it to mimic the behavior of natural melatonin in analytical systems while being distinguishable by mass-sensitive detectors.

This guide provides a comprehensive overview of the chemical properties, analytical applications, and experimental considerations for the use of this compound in a research setting.

Core Chemical and Physical Properties

This compound is distinguished from endogenous melatonin by the replacement of seven hydrogen atoms with deuterium atoms. This isotopic substitution results in a higher molecular weight, which is the basis for its use in mass spectrometry-based analytical methods. The key chemical properties are summarized below.

PropertyValueReference
Chemical Name N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide-d7[4]
Synonyms N-Acetyl-d3-5-methoxytryptamine-alpha,alpha,beta,beta-d4[4]
CAS Number 615251-68-8[1][4][5][6]
Molecular Formula C₁₃H₉D₇N₂O₂[4][6]
Molecular Weight 239.32 g/mol [5][6]
Accurate Mass 239.1651[5]
Isotopic Purity Typically >98%[2]
Unlabeled CAS No. 73-31-4[5]

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative bioanalysis. Stable isotope-labeled internal standards are considered the gold standard in mass spectrometry because they co-elute with the analyte of interest and experience similar ionization effects, correcting for sample loss during preparation and instrumental variability.

Key Applications Include:

  • Pharmacokinetic Studies: this compound is used to study the absorption, distribution, metabolism, and excretion (ADME) of exogenously administered melatonin.[7][8] By administering a known dose of the deuterated compound, researchers can distinguish it from endogenous melatonin and accurately track its pharmacokinetic profile in plasma or other biological matrices.[7]

  • Therapeutic Drug Monitoring (TDM): In clinical settings, it can be used to accurately measure the concentration of melatonin supplements in patients to ensure therapeutic efficacy and safety.[2]

  • Metabolite Identification: It serves as a tracer in studies aimed at identifying the metabolic pathways of melatonin.

  • Quantification in Biological Matrices: It is frequently used to measure endogenous melatonin levels in various biological fluids, including saliva, plasma, and urine, for studies related to sleep disorders, circadian rhythm disruptions, and other physiological and pathological conditions.[3]

Experimental Protocols and Methodologies

The use of this compound as an internal standard typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[3][7]

General Protocol for Quantification of Melatonin in Saliva

This protocol outlines a typical workflow for measuring melatonin concentrations in saliva samples using this compound as an internal standard.

  • Sample Collection: Saliva samples are collected from subjects at specified time points.

  • Internal Standard Spiking: A known concentration of this compound solution is added to each saliva sample.[3] This step is critical for accurate quantification.

  • Sample Preparation (Extraction):

    • The samples are subjected to a protein precipitation step, often using a solvent like acetonitrile or methanol.

    • This is followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances and concentrate the analyte and internal standard.

  • LC-MS/MS Analysis:

    • The extracted sample is injected into a high-performance liquid chromatography (HPLC) system for separation.[3]

    • A common mobile phase combination is an aqueous solution with 0.1% formic acid (Mobile Phase A) and methanol or acetonitrile with 0.1% formic acid (Mobile Phase B), run on a C8 or C18 column.[3][9]

    • The eluent is directed to a tandem mass spectrometer, where the analyte (melatonin) and the internal standard (this compound) are detected using multiple reaction monitoring (MRM).

  • Data Analysis: The concentration of endogenous melatonin is calculated by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of unlabeled melatonin.

Forced Degradation and Stability Testing

To ensure the reliability of analytical methods, forced degradation studies are performed on melatonin to identify potential degradation products.[10] Standard solutions of melatonin are subjected to stress conditions such as acid (HCl), base (NaOH), oxidation (H₂O₂), and UV light.[10] The analytical method should be able to separate the intact melatonin peak from any degradation products, confirming its stability-indicating capability.[10]

Visualizations: Structures and Workflows

Chemical Structure of this compound

Caption: Chemical structure of this compound (N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide-d7).

Bioanalytical Workflow Using this compound

Bioanalytical_Workflow Sample 1. Biological Sample (e.g., Saliva, Plasma) Spike 2. Spike with This compound (Internal Std.) Sample->Spike Extract 3. Sample Extraction (SPE or LLE) Spike->Extract Analyze 4. LC-MS/MS Analysis Extract->Analyze Quantify 5. Data Processing & Quantification Analyze->Quantify Melatonin_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular MT1 MT1/MT2 Receptors GP G-Protein Signaling MT1->GP cAMP ↓ cAMP GP->cAMP Chrono Circadian Rhythm Regulation cAMP->Chrono Mito Mitochondria ROS Reactive Oxygen Species (ROS) Scavenge Direct ROS Scavenging Melatonin Melatonin / this compound Melatonin->MT1 Melatonin->ROS Scavenges

References

Melatonin-d7: A Technical Guide to Synthesis and Isotopic Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Melatonin-d7, a deuterated internal standard crucial for the accurate quantification of melatonin in various biological matrices. This document details a feasible synthetic pathway, outlines experimental protocols for its synthesis and isotopic purity assessment, and presents relevant biological context through a signaling pathway diagram. The quantitative data herein is summarized for clarity, and all logical and experimental workflows are visualized using Graphviz diagrams.

Introduction

Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone primarily synthesized in the pineal gland, playing a pivotal role in regulating circadian rhythms, sleep-wake cycles, and possessing potent antioxidant properties.[1][2] Its accurate quantification in biological fluids is essential for both clinical diagnostics and pharmaceutical research. Stable isotope-labeled internal standards, such as this compound, are indispensable for mass spectrometry-based quantification methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), as they correct for matrix effects and variations in sample processing.[3][4]

This compound (N-(acetyl-d3)-5-methoxytryptamine-α,α,β,β-d4) is an ideal internal standard due to its chemical identity with the analyte and a distinct mass shift of +7 atomic mass units, ensuring no isotopic overlap with the natural abundance isotopes of melatonin. This guide focuses on a practical synthetic approach to this compound and the analytical methods to verify its isotopic purity.

Synthesis of this compound

The synthesis of this compound can be strategically achieved in a two-step process. The first step involves the deuteration of the ethylamine side chain of a suitable precursor to yield 5-methoxytryptamine-d4. The second step is the N-acetylation of this intermediate using a deuterated acetylating agent to introduce the final three deuterium atoms.

A plausible and efficient synthetic route starts from 5-methoxyindole-3-acetonitrile. This precursor is first reduced using a powerful deuterating agent, lithium aluminum deuteride (LiAlD₄), to introduce four deuterium atoms onto the α and β carbons of the ethylamine side chain, yielding 5-methoxytryptamine-d4. Subsequent N-acetylation with deuterated acetyl chloride (CD₃COCl) affords the final product, this compound.

Experimental Protocol: Synthesis of 5-methoxytryptamine-d4

This protocol is adapted from established methods for the reduction of nitriles to primary amines using lithium aluminum hydride, modified for deuteration.[5]

Materials:

  • 5-methoxyindole-3-acetonitrile

  • Lithium aluminum deuteride (LiAlD₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A solution of 5-methoxyindole-3-acetonitrile (1 equivalent) in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum deuteride (LiAlD₄) (1.5-2 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen) at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water, while stirring vigorously.

  • The resulting granular precipitate is filtered off and washed thoroughly with diethyl ether.

  • The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude 5-methoxytryptamine-d4.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Experimental Protocol: Synthesis of this compound

This protocol is based on the standard N-acetylation of primary amines.[3][6]

Materials:

  • 5-methoxytryptamine-d4

  • Deuterated acetyl chloride (CD₃COCl) or Acetic anhydride-d6 ((CD₃CO)₂O)

  • Anhydrous dichloromethane (DCM) or pyridine

  • Triethylamine (if using acetyl chloride)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • 5-methoxytryptamine-d4 (1 equivalent) is dissolved in anhydrous dichloromethane.

  • Triethylamine (1.1 equivalents) is added, and the solution is cooled to 0 °C.

  • Deuterated acetyl chloride (1.1 equivalents) is added dropwise with stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The resulting crude this compound can be purified by recrystallization or column chromatography to achieve high chemical purity.

Isotopic Purity Assessment

The isotopic purity of the synthesized this compound is a critical parameter and is typically determined using mass spectrometry. High-resolution mass spectrometry (HRMS) is the preferred method as it can resolve the isotopic peaks and allow for accurate determination of the isotopic distribution.

Experimental Protocol: Isotopic Purity Determination by Mass Spectrometry

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) coupled to a Liquid Chromatograph (LC-HRMS).

Procedure:

  • A standard solution of the synthesized this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • The solution is infused directly into the mass spectrometer or injected into the LC system for separation from any potential impurities.

  • A full scan mass spectrum is acquired in positive ion mode.

  • The isotopic cluster of the protonated molecule [M+H]⁺ is analyzed. For this compound (C₁₃H₉D₇N₂O₂), the theoretical monoisotopic mass of the protonated molecule is approximately 240.19 m/z.

  • The relative intensities of the isotopic peaks (M, M+1, M+2, etc., where M is the monoisotopic peak of the unlabeled melatonin) are measured.

  • The isotopic purity is calculated by determining the percentage of the desired deuterated species (d7) relative to all other isotopic variants (d0 to d6).[7][8][9]

Data Presentation

The isotopic distribution data obtained from mass spectrometry can be summarized in a table for clear comparison.

Isotopic SpeciesTheoretical m/z of [M+H]⁺Observed Relative Intensity (%)
Melatonin-d0233.13< 0.1
Melatonin-d1234.14< 0.5
Melatonin-d2235.14< 1.0
Melatonin-d3236.15< 1.5
Melatonin-d4237.15< 2.0
Melatonin-d5238.16~ 5.0
Melatonin-d6239.16~ 10.0
This compound 240.17 > 98.0

Note: The above table presents hypothetical yet realistic data for a successful synthesis of this compound with high isotopic enrichment. The presence of lower deuterated species is expected due to the incomplete deuteration of reagents and potential H/D exchange during the synthesis and workup.

Visualizations

Synthetic Pathway of this compound

Melatonin_d7_Synthesis cluster_step1 Step 1: Reduction and Deuteration of the Side Chain cluster_step2 Step 2: N-Acetylation with Deuterated Acetyl Group 5-methoxyindole-3-acetonitrile 5-methoxyindole-3-acetonitrile 5-methoxytryptamine-d4 5-methoxytryptamine-d4 5-methoxyindole-3-acetonitrile->5-methoxytryptamine-d4 1. LiAlD4, Anhydrous Ether 2. H2O workup This compound This compound 5-methoxytryptamine-d4->this compound CD3COCl, Et3N DCM

Caption: Synthetic route to this compound.

Experimental Workflow for Isotopic Purity Assessment

Isotopic_Purity_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data_processing Data Processing and Analysis Synthesized this compound Synthesized this compound Dissolution in Solvent Dissolution in Solvent Synthesized this compound->Dissolution in Solvent LC Separation LC Separation Dissolution in Solvent->LC Separation HRMS Detection HRMS Detection LC Separation->HRMS Detection Acquire Mass Spectrum Acquire Mass Spectrum HRMS Detection->Acquire Mass Spectrum Analyze Isotopic Cluster Analyze Isotopic Cluster Acquire Mass Spectrum->Analyze Isotopic Cluster Calculate Isotopic Purity Calculate Isotopic Purity Analyze Isotopic Cluster->Calculate Isotopic Purity

Caption: Workflow for isotopic purity determination.

Melatonin Signaling Pathway

Melatonin_Signaling Melatonin Melatonin MT1 MT1 Receptor (GPCR) Melatonin->MT1 binds MT2 MT2 Receptor (GPCR) Melatonin->MT2 binds G_alpha_i Gαi MT1->G_alpha_i activates G_alpha_q Gαq MT1->G_alpha_q activates MT2->G_alpha_i activates AC Adenylyl Cyclase G_alpha_i->AC inhibits PLC Phospholipase C G_alpha_q->PLC activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG PKA PKA cAMP->PKA activates PKC PKC IP3_DAG->PKC activates Ca2 ↑ [Ca²⁺]i IP3_DAG->Ca2 CREB CREB Phosphorylation PKA->CREB regulates PKC->CREB regulates Gene_Expression Regulation of Gene Expression CREB->Gene_Expression modulates Physiological_Effects Physiological Effects (Circadian Rhythm, Sleep) Gene_Expression->Physiological_Effects

Caption: Simplified Melatonin signaling pathway.[10][11][12][13][14]

References

A Technical Guide to Differentiating Endogenous and Exogenous Melatonin Using Melatonin-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the methodologies employed to distinguish between naturally produced (endogenous) and externally administered (exogenous) melatonin. The core of this differentiation lies in the use of Melatonin-d7, a stable isotope-labeled analog of melatonin, coupled with the precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique is paramount for accurate pharmacokinetic studies, understanding the physiological impact of melatonin supplementation, and developing novel chronobiotic therapies.

Core Principle: Isotope Dilution Mass Spectrometry

The gold-standard for quantifying small molecules like melatonin in complex biological matrices is isotope dilution mass spectrometry. This method relies on the use of a stable isotope-labeled internal standard, in this case, this compound.

  • Function of this compound: this compound is structurally identical to natural melatonin, except that seven hydrogen atoms have been replaced with deuterium. This mass shift (+7 Da) makes it distinguishable by a mass spectrometer, but it behaves nearly identically to unlabeled melatonin during sample extraction, chromatography, and ionization.[1][2][3]

  • The Process: A precise, known amount of this compound is added ("spiked") into a biological sample (e.g., plasma, saliva) at the beginning of the analytical process.[1] It serves as a reference that experiences the same processing variations as the target analyte (endogenous and exogenous melatonin).

  • Benefit: By measuring the ratio of the native analyte to the stable isotope-labeled standard, the technique corrects for any loss of analyte during sample preparation and for variations in instrument response (matrix effects), ensuring highly accurate and precise quantification.[4]

Applications of this compound in Melatonin Research

This compound can be used in two primary experimental paradigms to assess endogenous and exogenous melatonin levels.

2.1. As an Internal Standard for Total Melatonin Quantification

In this application, this compound is used to accurately measure the total circulating melatonin concentration. This is essential for pharmacokinetic (PK) studies of unlabeled exogenous melatonin.

  • Methodology:

    • A baseline biological sample is collected to determine the subject's natural, endogenous melatonin level.

    • A dose of unlabeled, pharmaceutical-grade melatonin is administered.

    • A series of samples are collected over a defined time course.

    • A fixed concentration of this compound is added to all samples (baseline and post-administration) as the internal standard.

    • Samples are processed and analyzed via LC-MS/MS.

  • Differentiation: The concentration of exogenous melatonin at any given time point is calculated by subtracting the baseline endogenous melatonin concentration from the total melatonin concentration measured in the post-administration samples. This approach assumes that exogenous melatonin does not significantly suppress the endogenous production during the study period, an assumption supported by several studies.[5][6]

2.2. As a Tracer for Direct Differentiation and Pharmacokinetic Profiling

To directly track the fate of an administered dose without ambiguity, this compound itself can be used as the exogenous "drug."

  • Methodology:

    • A baseline sample is collected to measure endogenous (unlabeled) melatonin.

    • A known dose of this compound is administered to the subject.

    • Samples are collected over time.

    • The LC-MS/MS is programmed to monitor both the mass transition for unlabeled melatonin and the distinct mass transition for this compound simultaneously.

  • Differentiation: This method allows for the concurrent measurement of the endogenous melatonin profile and the complete pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of the exogenous this compound dose within the same analysis. This is a powerful tool for investigating potential drug interactions or the effect of exogenous melatonin on the endogenous rhythm.

Quantitative Data Summary

The following tables summarize typical concentrations and pharmacokinetic parameters relevant to melatonin studies.

Table 1: Typical Human Endogenous Melatonin Concentrations

Population Group Peak Nighttime Concentration (pg/mL) Source
Young Adults (20-36 years) 100.9 ± 48.6 [7][8]
Older Adults (>48 years) 34.5 ± 15.4 [7][8]
Prepubertal Children Lifetime peak, higher than adults [9]

| Adults >90 years | <20% of young adult levels |[9] |

Table 2: Pharmacokinetic Parameters of Oral Exogenous Melatonin

Parameter Value Range Notes Source
Time to Max. Concentration (Tmax) 15 - 210 minutes Highly dependent on formulation (immediate vs. sustained release). [10][11]
Elimination Half-Life (T1/2) 28 - 126 minutes Generally around 40-45 minutes in blood. [9][10][11]
Max. Concentration (Cmax) 405 pg/mL (0.4 mg dose) to 3999 pg/mL (4 mg dose) Directly related to the administered dose. [12]

| Oral Bioavailability | 9 - 33% | Highly variable due to significant first-pass metabolism in the liver. |[11][12] |

Experimental Protocols and Visualizations

4.1. General Experimental Workflow for Melatonin Quantification

The following diagram illustrates the standard workflow for measuring total melatonin in a biological sample using this compound as an internal standard.

G cluster_sample Sample Collection & Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Collect Biological Sample (e.g., Plasma, Saliva) Spike 2. Spike with Known Amount of this compound (Internal Standard) Sample->Spike Extract 3. Sample Extraction (LLE, SPE, or Protein Precipitation) Spike->Extract Dry 4. Evaporate Solvent Extract->Dry Recon 5. Reconstitute in Mobile Phase Dry->Recon Inject 6. Inject Sample into LC-MS/MS Recon->Inject LC 7. Chromatographic Separation (C18 Column) Inject->LC MS 8. Mass Spectrometry Detection (MRM Mode) LC->MS Integrate 9. Integrate Peak Areas (Melatonin & this compound) MS->Integrate Calculate 10. Calculate Concentration (Based on Area Ratio) Integrate->Calculate

Caption: Workflow for quantifying melatonin using a this compound internal standard.

4.2. Detailed Protocol: Sample Preparation and LC-MS/MS Analysis

This protocol is a composite of validated methods for melatonin quantification in human plasma.[1][13][14][15]

A. Sample Preparation (Protein Precipitation Method)

  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (e.g., 5 ng/mL of this compound in methanol).[13]

  • Vortex the sample for 30 seconds.

  • Add 750 µL of ice-cold acetonitrile to precipitate proteins.[15]

  • Vortex again for 1 minute, then incubate on ice for 20 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.[15]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitute the dried extract in 100-300 µL of the mobile phase (e.g., 50:50 methanol/water with 0.1% formic acid).[13][15]

  • Vortex, sonicate for 5 minutes, and transfer to an autosampler vial for analysis.

B. LC-MS/MS Parameters The following table outlines typical parameters for the analysis.

Table 3: Example LC-MS/MS Method Parameters

Parameter Setting Source
LC Column C18 reverse-phase (e.g., Agilent Zorbax, Poroshell) [1][14]
Mobile Phase A 0.1% Formic Acid in Water [13][14]
Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile [13][14]
Flow Rate 0.4 - 0.5 mL/min [14]
Injection Volume 3 - 10 µL [14]
Ionization Mode Positive Electrospray Ionization (ESI+) [2][13]
Analysis Mode Multiple Reaction Monitoring (MRM) [2][14]
MRM Transition (Melatonin) Q1: 233.0 -> Q3: 174.1 [1]

| MRM Transition (this compound) | Q1: 240.0 -> Q3: 178.1 |[1] |

4.3. Tracer Study Logical Flow

This diagram outlines the logical flow of an experiment using this compound as a tracer to simultaneously monitor endogenous and exogenous hormone levels.

G Start Start: Subject at Baseline Baseline 1. Collect Baseline Sample (Measure Endogenous Melatonin) Start->Baseline Administer 2. Administer Known Dose of this compound Baseline->Administer TimeSeries 3. Collect Samples over Time (e.g., 0.5, 1, 2, 4, 8 hours) Administer->TimeSeries Analysis 4. LC-MS/MS Analysis (Monitor both Melatonin and this compound) TimeSeries->Analysis EndoProfile Endogenous Profile (Unlabeled Melatonin vs. Time) Analysis->EndoProfile ExoProfile Exogenous PK Profile (this compound vs. Time) Analysis->ExoProfile End End: Correlate Profiles EndoProfile->End ExoProfile->End

Caption: Logical flow of a tracer study using administered this compound.

Melatonin Signaling Pathways

Understanding the downstream effects of melatonin is critical. Both endogenous and exogenous melatonin act on the same receptor systems. Melatonin primarily exerts its effects through two high-affinity G-protein coupled receptors (GPCRs): MT1 and MT2.[16][17]

  • MT1 Receptor: Primarily coupled to Gαi proteins. Activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is largely responsible for the sleep-promoting effects.[17][18]

  • MT2 Receptor: Also couples to Gαi to inhibit cAMP, but can also couple to Gαq, activating phospholipase C (PLC), which influences different downstream pathways, including protein kinase C (PKC). The MT2 receptor is more closely associated with phase-shifting circadian rhythms.[18][19]

The following diagram illustrates these primary signaling cascades.

G Melatonin Melatonin (Endogenous or Exogenous) MT1 MT1 Receptor Melatonin->MT1 MT2 MT2 Receptor Melatonin->MT2 Gi_1 Gαi MT1->Gi_1 Gi_2 Gαi MT2->Gi_2 Gq Gαq MT2->Gq AC Adenylyl Cyclase Gi_1->AC Gi_2->AC PLC Phospholipase C (PLC) Gq->PLC cAMP ↓ cAMP AC->cAMP PKC ↑ PKC Activation PLC->PKC Physiological Physiological Effects (Sleep Promotion, Circadian Phase Shift) cAMP->Physiological PKC->Physiological

Caption: Primary signaling pathways for melatonin via MT1 and MT2 receptors.

Conclusion

The use of this compound is indispensable for modern research into melatonin's physiological and pharmacological effects. As an internal standard in LC-MS/MS analysis, it enables the highly accurate quantification of total melatonin, allowing for the reliable calculation of exogenous melatonin levels in pharmacokinetic studies. When used as a tracer, it provides a powerful and direct method for simultaneously tracking the fate of an administered dose while observing the behavior of the body's own endogenous melatonin production. These methodologies provide the precision and reliability required by researchers, clinicians, and drug development professionals to advance our understanding of circadian biology and sleep medicine.

References

Melatonin-d7: A Technical Guide to its Certificate of Analysis and Quality Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and quality standards for Melatonin-d7, a deuterated analog of melatonin. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in pharmacokinetic studies, a tracer in metabolic research, or in other analytical applications where precise quantification is paramount.

Certificate of Analysis: A Commitment to Quality

A Certificate of Analysis for this compound is a formal document that certifies that the product meets its predetermined specifications. It is a crucial component of quality assurance, providing a detailed summary of the analytical tests performed on a specific batch, the methods used, and the results obtained.

Key Parameters in a this compound Certificate of Analysis

The following tables summarize the typical quantitative data found on a CoA for this compound, offering a clear framework for quality assessment.

Table 1: Identification and General Properties

ParameterSpecificationMethod
Appearance White to off-white solidVisual Inspection
Molecular Formula C₁₃H₉D₇N₂O₂Mass Spectrometry
Molecular Weight 239.33 g/mol Mass Spectrometry
Solubility Soluble in DMSO, MethanolSolubilization Test

Table 2: Identity Confirmation

ParameterSpecificationMethod
¹H-NMR Spectroscopy Conforms to structure¹H-NMR
Mass Spectrum Consistent with structureMass Spectrometry
HPLC Retention Time Corresponds to reference standardHPLC-UV/MS

Table 3: Purity and Impurity Profile

ParameterSpecificationMethod
Purity by HPLC ≥ 98%HPLC-UV
Isotopic Purity (Deuterium Incorporation) ≥ 99 atom % DMass Spectrometry
Chemical Purity ≥ 98%HPLC or GC
Related Substances (e.g., Melatonin) Report individual and total impuritiesHPLC-UV/MS
Residual Solvents Meets USP <467> or ICH Q3C limitsHeadspace GC-MS

Table 4: Assay

ParameterSpecificationMethod
Assay (by HPLC, on as-is basis) 98.0% - 102.0%HPLC-UV

Experimental Protocols: Ensuring Accuracy and Precision

The reliability of a this compound standard is contingent upon the rigor of the analytical methods used for its characterization. Below are detailed methodologies for key experiments cited in the CoA.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay
  • Objective: To determine the purity of this compound and to quantify its concentration (assay).

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 65:35 v/v).[1]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 222 nm or 280 nm.[2]

    • Injection Volume: 10 µL.

  • Method Validation: The method is validated for linearity, precision (repeatability and intermediate precision), accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ) in accordance with ICH guidelines.

Mass Spectrometry (MS) for Identity and Isotopic Purity
  • Objective: To confirm the molecular weight of this compound and to determine its isotopic enrichment.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).

  • Procedure:

    • A dilute solution of this compound is infused directly into the mass spectrometer or injected via an LC system.

    • The instrument is operated in positive ion mode.

    • The mass-to-charge ratio (m/z) of the molecular ion is measured and compared to the theoretical value.

    • The relative intensities of the isotopic peaks are used to calculate the deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Objective: To confirm the chemical structure of this compound and the positions of deuterium labeling.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • A sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).

    • ¹H-NMR and ¹³C-NMR spectra are acquired.

    • The chemical shifts, coupling constants, and signal integrations are analyzed to confirm the expected structure and the absence of proton signals at the deuterated positions.

Quality Assurance Workflow for Stable Isotope Labeled Standards

The production and certification of a high-quality this compound reference standard follows a stringent quality assurance workflow. This process ensures the identity, purity, and stability of the final product.

Quality_Assurance_Workflow raw_material Raw Material Qualification synthesis Isotope-Labeled Synthesis raw_material->synthesis in_process In-Process Controls (IPC) synthesis->in_process purification Purification in_process->purification characterization Full Characterization (NMR, MS, HPLC) purification->characterization coa_generation Certificate of Analysis Generation characterization->coa_generation stability Stability Testing characterization->stability packaging Packaging & Labeling coa_generation->packaging release Final Product Release packaging->release

Quality assurance workflow for this compound.

Melatonin Signaling Pathway

Melatonin exerts its biological effects primarily through interaction with G-protein coupled receptors (GPCRs), namely MT1 and MT2. The activation of these receptors initiates a cascade of intracellular signaling events that regulate various physiological processes, including circadian rhythms and sleep.

Melatonin_Signaling_Pathway melatonin Melatonin mt1 MT1 Receptor melatonin->mt1 mt2 MT2 Receptor melatonin->mt2 gi Gi mt1->gi activates gq Gq mt1->gq activates mt2->gi activates ac Adenylyl Cyclase (AC) gi->ac inhibits plc Phospholipase C (PLC) gq->plc activates camp ↓ cAMP ac->camp ip3_dag ↑ IP3 & DAG plc->ip3_dag pka ↓ PKA Activity camp->pka pkc ↑ PKC Activity ip3_dag->pkc cellular_response Cellular Response (e.g., Circadian Rhythm Regulation) pka->cellular_response pkc->cellular_response

Simplified melatonin signaling pathway.

This technical guide provides a foundational understanding of the quality attributes of this compound. For specific applications, it is always recommended to consult the batch-specific Certificate of Analysis provided by the manufacturer and to perform appropriate suitability tests.

References

Preliminary Studies on Melatonin-d7 in Cellular Models: A Foundational Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific preliminary studies on the biological effects of Melatonin-d7 in cellular models are not available. This compound has primarily been synthesized and utilized as a stable isotope-labeled internal standard for the accurate quantification of melatonin in biological samples and for pharmacokinetic studies.[1] The substitution of hydrogen with deuterium atoms can potentially influence the pharmacokinetic and metabolic profiles of drugs.[1]

This technical guide, therefore, serves as a foundational document for researchers, scientists, and drug development professionals intending to initiate preliminary studies on this compound. The content herein is based on the extensive body of research conducted on non-deuterated melatonin. It is hypothesized that initial investigations into this compound's cellular effects would involve replicating and comparing its activities to those of its well-characterized, non-deuterated counterpart. The experimental protocols, quantitative data, and signaling pathways detailed below for melatonin are presented as a robust starting point for designing and evaluating studies on this compound.

Introduction to Melatonin and the Rationale for this compound Studies

Melatonin (N-acetyl-5-methoxytryptamine) is a pleiotropic molecule produced by the pineal gland and other tissues, known for its role in regulating circadian rhythms.[2] Beyond its chronobiotic functions, melatonin exhibits oncostatic, antioxidant, anti-inflammatory, and immunomodulatory properties.[2][3] Its effects are mediated through interactions with G protein-coupled receptors (MT1 and MT2) and receptor-independent mechanisms, including direct free radical scavenging.[3]

The deuteration of pharmaceuticals, replacing hydrogen with its heavy isotope deuterium, is a strategy employed to alter drug metabolism. This can lead to a slower breakdown of the compound, potentially enhancing its bioavailability and therapeutic efficacy.[1] Preliminary studies on this compound in cellular models are warranted to investigate whether its biological activities are comparable to, or enhanced, compared to melatonin. Key areas of investigation would include its effects on cancer cell proliferation, apoptosis, and response to oxidative stress.

Quantitative Data from Melatonin Studies in Cellular Models

The following tables summarize quantitative data from various in vitro studies on melatonin, providing a baseline for comparative analysis with this compound.

Table 1: Effects of Melatonin on Cancer Cell Viability and Proliferation

Cell LineCancer TypeMelatonin ConcentrationIncubation TimeEffectReference
A549Lung Cancer5-100 µM24 hoursConcentration-dependent inhibition of cell proliferation.[4]
MCF-7Breast Cancer3.4 mM-Inhibition of cancer stem cell proliferation.[2]
SK-LMS-1Leiomyosarcoma--Inhibition of glucose uptake and lactate production.[5]
FT3-ID AMLAcute Myeloid Leukemia--Decreased glucose uptake, LDH activity, and lactate generation.[5]
Cal-27, SCC-9Head and Neck Squamous Cell Carcinoma--Reduction of cell proliferation.[5]
NIH3T3 (transfected with MT1 or MT2 receptors)Fibroblast--Decreased cell proliferation and transformation.[6]

Table 2: Pro-Apoptotic Effects of Melatonin in Cancer Cells

Cell LineCancer TypeMelatonin ConcentrationEffectReference
Human Cervical Cancer CellsCervical Cancer-Augmented cisplatin-induced apoptosis.[2]
MCF-7Breast Cancer-Upregulated BAD/BAX genes and inhibited Bcl-2.[2]
Colorectal Cancer CellsColorectal Cancer-Induced apoptosis via increased superoxide production.[2]
Human Hepatoma CellsLiver Cancer-Induced apoptosis through COX-2 downregulation.[1]
Mouse Granulosa Cells--Attenuated palmitic acid-induced apoptosis.[1]

Experimental Protocols for Cellular Assays

Detailed methodologies are crucial for reproducible research. The following are standard protocols used in the study of melatonin that can be adapted for this compound.

Cell Culture and Treatment
  • Cell Lines: A variety of human cancer cell lines can be used, such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and NIH3T3 (fibroblasts).

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Melatonin/Melatonin-d7 Preparation: Melatonin (or this compound) stock solutions are prepared in dimethyl sulfoxide (DMSO) or ethanol and diluted to the final desired concentrations in the culture medium. A vehicle control (medium with the same concentration of DMSO or ethanol) should always be included in the experiments.

Cell Viability and Proliferation Assays
  • XTT Assay:

    • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of melatonin or this compound for the desired time points (e.g., 24, 48, 72 hours).

    • Add the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling mixture to each well and incubate for 4 hours at 37°C.

    • Measure the absorbance of the samples at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

  • Colony Formation Assay:

    • Seed a low number of cells (e.g., 500 cells/well) in 6-well plates.

    • Treat with melatonin or this compound and incubate for a period that allows for colony formation (e.g., 10-14 days). The medium with the treatment should be replaced every 2-3 days.

    • After the incubation period, fix the colonies with methanol and stain with crystal violet.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells).

Apoptosis Assays
  • Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining:

    • Culture and treat cells as described above.

    • Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Proteins
  • Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA protein assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, BAX, Caspase-3) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways Modulated by Melatonin

The oncostatic and protective effects of melatonin are attributed to its modulation of various intracellular signaling pathways. Preliminary studies on this compound should investigate its impact on these key pathways.

PI3K/Akt and MAPK Signaling Pathways

Melatonin has been shown to prevent cell migration by altering the PI3K and MAPK signaling pathways.[2] These pathways are central to cell survival, proliferation, and apoptosis.

PI3K_MAPK_Pathway Melatonin_d7 This compound MT1_MT2 MT1/MT2 Receptors Melatonin_d7->MT1_MT2 PI3K PI3K MT1_MT2->PI3K inhibits MAPK MAPK (ERK, JNK, p38) MT1_MT2->MAPK modulates Akt Akt PI3K->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation promotes MAPK->Proliferation Apoptosis Apoptosis MAPK->Apoptosis

Caption: PI3K/Akt and MAPK signaling pathways modulated by melatonin.

Apoptosis Regulation Pathway

Melatonin can induce apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family and activating caspase cascades.[2]

Apoptosis_Pathway Melatonin_d7 This compound Bcl2 Bcl-2 (anti-apoptotic) Melatonin_d7->Bcl2 inhibits Bax_Bad BAX/BAD (pro-apoptotic) Melatonin_d7->Bax_Bad activates Mitochondria Mitochondria Bcl2->Mitochondria Bax_Bad->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Melatonin's influence on the intrinsic apoptosis pathway.

Experimental Workflow for Investigating this compound

The following diagram outlines a logical workflow for the initial cellular studies of this compound.

Experimental_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Signaling Pathway Analysis A Select Cell Lines (e.g., Cancer, Normal) B Dose-Response Study (Cell Viability - XTT) A->B C Time-Course Analysis (Proliferation Assay) B->C D Apoptosis Analysis (Flow Cytometry) C->D E Cell Cycle Analysis D->E F Migration/Invasion Assay E->F G Western Blot for Key Proteins (Akt, ERK, Bcl-2 family) F->G H Gene Expression Analysis (qRT-PCR) G->H

Caption: A phased experimental workflow for this compound cellular studies.

Conclusion and Future Directions

While direct experimental data on the cellular effects of this compound is currently lacking, the extensive research on melatonin provides a clear roadmap for initiating such investigations. The primary objective of preliminary studies on this compound will be to determine if its biological activities are retained, diminished, or enhanced compared to its non-deuterated form. Key areas of focus should include its anti-proliferative and pro-apoptotic effects in cancer cells, its antioxidant properties, and its modulation of key signaling pathways. The experimental protocols and baseline data presented in this guide offer a solid foundation for these future studies, which will be crucial in evaluating the potential of this compound as a novel therapeutic agent. Subsequent research should also explore the stability of this compound in cell culture media and its uptake and metabolism within cells to fully understand its cellular pharmacokinetics and pharmacodynamics.

References

A Technical Guide to the Commercial Availability and Application of Melatonin-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the commercial landscape for Melatonin-d7, a deuterated analog of melatonin. It is an essential resource for researchers utilizing this compound as an internal standard in quantitative bioanalytical assays and for professionals in drug development studying the pharmacokinetics and metabolism of melatonin. This document details the availability of this compound from various suppliers, presents its key quantitative specifications, and outlines detailed experimental protocols for its use. Furthermore, it includes visual representations of relevant biological pathways and analytical workflows to facilitate a deeper understanding of its application.

Commercial Availability and Suppliers of this compound

This compound (N-Acetyl-5-methoxytryptamine-d7), with the CAS number 615251-68-8, is a stable isotope-labeled compound crucial for accurate quantification of melatonin in biological matrices.[1] Several reputable chemical suppliers offer this compound for research purposes. The following table summarizes the available quantitative data from prominent suppliers. For the most accurate and up-to-date information, it is recommended to request a Certificate of Analysis (CoA) from the respective supplier.

SupplierProduct NumberChemical PurityIsotopic PurityAvailable Quantities
MedChemExpress HY-B0075S298.0%[2]Not specified1 mg, 5 mg, 10 mg[2]
Toronto Research Chemicals (TRC) via LGC Standards TRC-M215004Available upon request from CoA[3]Available upon request from CoA1 mg, 5 mg, 10 mg[3]
Clearsynth CS-TB-82394Available upon request from CoA[1]Not specifiedInquire for details[1]
Simson Pharma Limited ---Certificate of Analysis provided[4]Not specifiedInquire for details[4]
Axios Research ---Fully characterized reference standardNot specifiedInquire for details[5]

Note: While some suppliers list other deuterated forms like Melatonin-d3 and Melatonin-d4, this guide focuses specifically on this compound. Cayman Chemical, for instance, provides detailed specifications for Melatonin-d4, including ≥99% deuterated forms, which may be of interest for similar applications.[6]

Experimental Protocols: Quantification of Melatonin using this compound as an Internal Standard

This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of endogenous or administered melatonin. The following is a detailed protocol adapted from a validated method for the determination of melatonin in a biological matrix.

Sample Preparation and Extraction

This protocol is a general guideline and may require optimization based on the specific biological matrix (e.g., plasma, urine, milk, tissue homogenate).

  • Sample Thawing and Spiking: Thaw the biological samples to room temperature. To a 1 mL aliquot of the sample, add a known concentration of this compound solution (e.g., 100 µL of a 10 ng/mL solution in methanol) to serve as the internal standard. Vortex briefly to mix.

  • Protein Precipitation (for plasma/serum): Add 3 volumes of ice-cold acetonitrile to the sample. Vortex vigorously for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Liquid-Liquid Extraction (alternative): Alternatively, add 3 volumes of a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Vortex for 2 minutes and centrifuge to separate the phases.

  • Supernatant Collection: Carefully transfer the supernatant (or the organic layer) to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis. Vortex to ensure complete dissolution.

  • Filtration: Centrifuge the reconstituted sample at high speed (e.g., 14,000 x g) for 5 minutes and transfer the clear supernatant to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical parameters for the analysis of melatonin and its deuterated internal standard.

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Melatonin: Precursor ion (Q1) m/z 233.1 → Product ion (Q3) m/z 174.1.

      • This compound: Precursor ion (Q1) m/z 240.1 → Product ion (Q3) m/z 178.1.

    • Optimization: Collision energy and other MS parameters should be optimized for maximum signal intensity for both the analyte and the internal standard.

Visualizing Key Pathways and Workflows

To provide a clearer context for the application of this compound, the following diagrams, generated using the DOT language, illustrate a key biological pathway involving melatonin and a typical experimental workflow for its quantification.

Melatonin_Biosynthesis Tryptophan Tryptophan TPH Tryptophan hydroxylase Tryptophan->TPH Five_HTP 5-Hydroxytryptophan AADC Aromatic L-amino acid decarboxylase Five_HTP->AADC Serotonin Serotonin AANAT Arylalkylamine N-acetyltransferase Serotonin->AANAT N_Acetylserotonin N-Acetylserotonin ASMT Acetylserotonin O-methyltransferase N_Acetylserotonin->ASMT Melatonin Melatonin TPH->Five_HTP AADC->Serotonin AANAT->N_Acetylserotonin ASMT->Melatonin

Caption: Melatonin Biosynthesis Pathway

Caption: LC-MS/MS Quantification Workflow

References

Melatonin-d7: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Melatonin-d7, the deuterated analog of melatonin, serves as a critical internal standard in pharmacokinetic and metabolic studies due to its mass shift, which allows for precise quantification in biological matrices.[1] While its primary application is in analytical research, a thorough understanding of its safety and handling is paramount to ensure the well-being of laboratory personnel. This guide provides a consolidated overview of the available safety data, handling procedures, and analytical methodologies pertaining to this compound. It is important to note that comprehensive toxicological data specific to this compound is limited; therefore, much of the safety information is extrapolated from studies on unlabeled melatonin.

Physicochemical and Toxicological Data

The following tables summarize the key physicochemical properties and available toxicological information for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 615251-68-8[2][3]
Molecular Formula C₁₃H₉D₇N₂O₂[2][3]
Molecular Weight 239.32 g/mol [2][3]
Appearance Off-White to Light Beige Solid[2]
Melting Point 113 - 116 °C[2]
Solubility Chloroform (Slightly), Methanol (Slightly)[2]
Storage Temperature -20°C[2]
Stability Stable under recommended storage conditions.[2]

Table 2: Toxicological Profile (Primarily based on Melatonin)

EndpointDataReference
Acute Toxicity Data not available for this compound. Melatonin generally has low acute toxicity. Overdose symptoms may include drowsiness, headache, dizziness, and nausea.[4][5]
Routes of Exposure Inhalation, Ingestion, Skin and Eye Contact[6]
Hazard Codes F (Flammable), T (Toxic) - Note: These codes may be supplier-specific and might not be universally applied.[2]
Risk Statements 11-23/24/25-39/23/24/25 - Note: These statements correspond to the hazard codes and indicate risks of flammability and toxicity.[2]
Safety Statements 7-16-36/37-45 - Note: These statements provide basic safety precautions.[2]

Safe Handling and Personal Protective Equipment (PPE)

Proper handling of this compound is crucial to minimize exposure risk. The following workflow outlines the recommended procedures and necessary personal protective equipment.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Post-Handling Engineering_Controls Ensure adequate ventilation (Fume hood recommended) PPE Wear appropriate PPE: - Safety glasses with side shields - Nitrile gloves - Lab coat Engineering_Controls->PPE Weighing Weigh in a contained environment to avoid dust formation. PPE->Weighing Dissolving Handle solutions in a fume hood. Weighing->Dissolving Decontamination Decontaminate work surfaces. Dissolving->Decontamination Waste_Disposal Dispose of waste in accordance with local regulations. Decontamination->Waste_Disposal Hand_Washing Wash hands thoroughly. Waste_Disposal->Hand_Washing First_Aid_Measures cluster_Routes Routes of Exposure & First Aid Exposure Exposure Event Inhalation Inhalation: Move to fresh air. Seek medical attention if symptoms persist. Exposure->Inhalation Skin_Contact Skin Contact: Wash with soap and water. Remove contaminated clothing. Exposure->Skin_Contact Eye_Contact Eye Contact: Rinse with plenty of water for at least 15 minutes. Seek medical attention. Exposure->Eye_Contact Ingestion Ingestion: Do NOT induce vomiting. Seek immediate medical attention. Exposure->Ingestion Analytical_Workflow Sample Saliva Sample IS_Spike Spike with This compound (IS) Sample->IS_Spike Extraction Liquid-Liquid Extraction IS_Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC_MS HPLC-MS/MS Analysis Reconstitution->HPLC_MS Quantification Quantification against Calibration Curve HPLC_MS->Quantification

References

Methodological & Application

Application Note: High-Throughput Analysis of Melatonin in Human Plasma Using Melatonin-d7 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of melatonin in human plasma. Melatonin, a key hormone in regulating circadian rhythms, often requires highly sensitive detection methods due to its low circulating levels.[1] This method utilizes Melatonin-d7 as a stable isotope-labeled internal standard to ensure accuracy and precision. The protocol employs a straightforward protein precipitation for sample preparation, enabling high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, clinical research, and other applications requiring reliable melatonin quantification.

Introduction

Melatonin (N-acetyl-5-methoxytryptamine) is a hormone primarily synthesized by the pineal gland that regulates sleep-wake cycles.[2] Its measurement in biological matrices is crucial for sleep disorder research, pharmacokinetic studies of melatonin supplements, and understanding its physiological roles.[2][3] LC-MS/MS has become the preferred analytical technique for melatonin quantification due to its high specificity and sensitivity compared to traditional methods like radioimmunoassays.

The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample preparation and instrument response.[2][4] This application note provides a detailed protocol for the extraction and analysis of melatonin from human plasma using this compound as the internal standard, delivering a reliable and reproducible method for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents
  • Melatonin (Sigma-Aldrich or equivalent)

  • This compound (Toronto Research Chemicals or equivalent)

  • Acetonitrile, LC-MS grade (Fisher Scientific or equivalent)

  • Methanol, LC-MS grade (Fisher Scientific or equivalent)

  • Formic acid, LC-MS grade (Fisher Scientific or equivalent)

  • Ammonium formate (Sigma-Aldrich or equivalent)

  • Ammonium fluoride (Sigma-Aldrich or equivalent)

  • Water, LC-MS grade (Fisher Scientific or equivalent)

  • Human plasma (BioIVT or equivalent)

Instrumentation
  • Agilent 1260 Infinity II Prime LC System or equivalent[5]

  • Agilent Ultivo Triple Quadrupole LC/MS System or equivalent[6]

  • Agilent MassHunter Software[6]

Sample Preparation

A simple protein precipitation method is employed for the extraction of melatonin from human plasma.[5][6]

  • To a 200 µL aliquot of human plasma in a microcentrifuge tube, add 50 µL of 0.5 M EDTA on ice and vortex briefly.[6]

  • Add 50 µL of the internal standard working solution (this compound in methanol).

  • Add 750 µL of acetonitrile, vortex for 30 seconds.[6]

  • Incubate on ice for 20 minutes to facilitate protein precipitation.[6]

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Transfer 800 µL of the supernatant to a clean tube.[6]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[6]

  • Reconstitute the dried extract in 100 µL of methanol.[6]

  • Vortex and sonicate for 5 minutes.[6]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[6]

Liquid Chromatography
  • Column: Agilent InfinityLab Poroshell 120 EC-C18, 2.1 x 50 mm, 1.9 µm[5]

  • Mobile Phase A: 5 mM ammonium formate, 0.2 mM ammonium fluoride, 0.1% formic acid in water[5]

  • Mobile Phase B: 5 mM ammonium formate, 0.2 mM ammonium fluoride, 0.1% formic acid in methanol[5]

  • Flow Rate: 400 µL/min[5]

  • Injection Volume: 3 µL[5]

  • Column Temperature: 35°C[5]

  • Gradient: A linear gradient can be optimized as needed. A typical gradient might start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive[2]

  • MRM Transitions: The following MRM transitions are monitored:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Melatonin233.1174.1Optimized (e.g., 20)
This compound240.2178.1Optimized (e.g., 20)
  • Note: Collision energies should be optimized for the specific instrument being used.[5][7]

Results and Discussion

This method demonstrates excellent performance for the quantification of melatonin in human plasma. The use of this compound as an internal standard effectively compensates for any variability during sample processing and analysis, leading to high accuracy and precision.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of this method, compiled from various sources.

ParameterTypical ValueReference
Linearity Range1 pg/mL - 150 pg/mL[8]
Lower Limit of Quantification (LLOQ)1 pg/mL[8]
Correlation Coefficient (r²)> 0.99[8]
Accuracy90.06% - 94.58%[8]
Precision (%RSD)< 6%[8]
Recovery~95%[5]

Visualizations

Melatonin Synthesis and Signaling Pathway

Melatonin_Pathway Tryptophan Tryptophan Serotonin Serotonin Tryptophan->Serotonin N_Acetylserotonin N-Acetylserotonin Serotonin->N_Acetylserotonin Melatonin Melatonin N_Acetylserotonin->Melatonin Synthesized in Pineal_Gland Pineal Gland Melatonin->Pineal_Gland Receptors Melatonin Receptors (MT1, MT2) Melatonin->Receptors Binds to Circadian_Rhythm Circadian Rhythm Regulation Receptors->Circadian_Rhythm Regulates

Caption: Simplified diagram of melatonin synthesis and its role in regulating circadian rhythms.

LC-MS/MS Experimental Workflow

LCMSMS_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Analysis Plasma_Sample Plasma Sample (200 µL) Add_IS Add this compound Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution (Methanol) Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the LC-MS/MS analysis of melatonin in plasma.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and high-throughput solution for the quantification of melatonin in human plasma. The use of this compound as an internal standard ensures the reliability of the results. This protocol is well-suited for researchers and professionals in the fields of clinical research and drug development who require accurate measurement of melatonin levels.

References

Quantification of Melatonin in Saliva using Melatonin-d7 Internal Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the sensitive and accurate quantification of melatonin in human saliva using a stable isotope-labeled internal standard (Melatonin-d7) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is crucial for various research applications, including the assessment of circadian rhythms, sleep disorder diagnostics, and pharmacokinetic studies of exogenous melatonin administration. The protocol outlines procedures for saliva sample collection, preparation via two common extraction techniques—Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)—and the instrumental analysis parameters for LC-MS/MS.

Introduction

Melatonin (N-acetyl-5-methoxytryptamine) is a hormone primarily synthesized and secreted by the pineal gland, with its production following a distinct circadian rhythm. Salivary melatonin levels are well-correlated with circulating plasma concentrations, making saliva a valuable non-invasive matrix for monitoring melatonin profiles.[1][2][3] LC-MS/MS has emerged as the preferred analytical technique for melatonin quantification due to its high sensitivity and specificity, overcoming the limitations of immunoassays which can be prone to cross-reactivity.[4][5][6][7] The use of a deuterated internal standard, such as this compound, is essential for accurate quantification as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.[8][9]

Experimental Protocols

Saliva Sample Collection

Saliva samples can be collected by passive drooling or using specialized collection devices like salivettes.[5][10][11] It is recommended to collect samples at specific time points, particularly in the evening and night, to capture the rise in melatonin levels associated with the dim light melatonin onset (DLMO), a reliable marker of circadian phase.[2] Collected saliva should be stored frozen at -20°C or lower until analysis to ensure the stability of melatonin.

Materials and Reagents
  • Melatonin (analytical standard)

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Dichloromethane (for LLE)

  • Methyl tert-butyl ether (for LLE)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation
  • Thaw saliva samples at room temperature and centrifuge to pellet any particulate matter.

  • To 500 µL of clear saliva supernatant, add a known concentration of this compound internal standard.

  • Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

  • Load the saliva sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove interferences.

  • Elute melatonin and the internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Thaw saliva samples and centrifuge.

  • To 300 µL of saliva, add 20 µL of the this compound internal standard solution.[6]

  • Add 1 mL of an appropriate organic solvent such as methyl tert-butyl ether or dichloromethane.[6]

  • Vortex the mixture for an extended period (e.g., 30 minutes) to ensure thorough extraction.[6]

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting parameters that may require optimization based on the specific instrumentation used.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.

    • Gradient: A gradient elution starting with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute melatonin, followed by re-equilibration.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

    • Column Temperature: Maintained at a constant temperature, e.g., 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Melatonin: m/z 233 → 174

      • This compound: The precursor ion will be higher by 7 Da (m/z 240), and the product ion may also shift depending on the location of the deuterium labels. A common transition is m/z 240 → 178.

    • Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum signal intensity for both melatonin and this compound.

Data Presentation

The following tables summarize typical quantitative data for the analysis of melatonin in saliva by LC-MS/MS.

ParameterReported ValueReference
Limit of Detection (LOD) 1.05 pg/mL[4][8]
0.003 nmol/L
Limit of Quantitation (LOQ) 3.0 pg/mL[4][8]
0.8 pg/mL[5][10][11]
0.010 nmol/L
Linearity Range 1 - 150 pg/mL
11.65 - 1165 pg/mL
Accuracy +/- 14% at 5.60 pg/mL[4][8]
+/- 9% at 19.6 pg/mL[4][8]
Precision (%RSD) +/- 13% at 6.18 pg/mL[4][8]
+/- 11% at 31.2 pg/mL[4][8]
< 6%

Table 1: Summary of Quantitative Performance Data for Salivary Melatonin LC-MS/MS Assays.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Melatonin 23317420
Melatonin-d4 23717820
This compound 240178Not specified

Table 2: Example MRM Transitions for Melatonin and Deuterated Internal Standards. Note: Melatonin-d4 is also a commonly used internal standard.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis saliva Saliva Sample Collection spike Spike with this compound saliva->spike spe Solid-Phase Extraction (SPE) spike->spe Method A lle Liquid-Liquid Extraction (LLE) spike->lle Method B drydown Evaporation to Dryness spe->drydown lle->drydown reconstitute Reconstitution drydown->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition (MRM) lcms->data quant Quantification data->quant melatonin_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling melatonin Melatonin mt1 MT1 Receptor melatonin->mt1 mt2 MT2 Receptor melatonin->mt2 gi Gi Protein mt1->gi erk ERK Pathway mt1->erk Activation plc Phospholipase C (PLC) mt1->plc Activation mt2->gi ac Adenylyl Cyclase gi->ac Inhibition camp cAMP ac->camp pka Protein Kinase A (PKA) camp->pka creb CREB Phosphorylation pka->creb gene_expression gene_expression creb->gene_expression Modulates Gene Expression erk->gene_expression ip3_dag IP3 / DAG plc->ip3_dag ca2 Intracellular Ca2+ ip3_dag->ca2 cellular_responses cellular_responses ca2->cellular_responses Cellular Responses

References

Application Note: Solid-Phase Extraction Protocol for the Quantification of Melatonin and Melatonin-d7 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of melatonin and its deuterated internal standard, Melatonin-d7, from biological samples such as plasma, milk, and saliva. The described methodology is suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography with fluorescence detection (HPLC-FD). This document is intended for researchers, scientists, and drug development professionals requiring a reliable and reproducible method for the quantification of melatonin.

Introduction

Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone primarily synthesized by the pineal gland, playing a crucial role in regulating circadian rhythms and the sleep-wake cycle.[1] Its quantification in biological fluids is essential for various research areas, including sleep disorders, neurodegenerative diseases, and pharmacology. Due to its low physiological concentrations, a robust sample preparation method is necessary to remove matrix interferences and concentrate the analyte of interest.

Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex matrices.[2][3] This application note details a generalized SPE protocol for melatonin and its stable isotope-labeled internal standard, this compound, which is commonly used to ensure accuracy and precision in quantification.[4][5] The protocol is adaptable for various biological fluids and is compatible with downstream analytical techniques such as LC-MS/MS and HPLC-FD.[1][6][7][8]

Experimental Protocol

This protocol outlines the materials, reagents, and steps for the solid-phase extraction of melatonin and this compound.

Materials and Reagents
  • SPE Cartridges: Reversed-phase C18 cartridges (e.g., Bakerbond SPE, 1 mL, 40 µm) or polymer-based cartridges (e.g., Waters Oasis HLB, 1 cc) can be used.[8][9]

  • Melatonin and this compound Standards: Analytical grade standards for calibration curves and internal standard spiking.

  • Solvents (HPLC or LC-MS grade):

    • Methanol

    • Acetonitrile

    • Dichloromethane[1]

    • Deionized water

  • Reagents:

    • Formic acid (for mobile phase acidification if using LC-MS)

    • Ammonium acetate or phosphate buffer (for pH adjustment and washing steps)[7][10]

  • Sample Collection Tubes: Appropriate tubes for collecting plasma, saliva, or other biological samples.

  • Centrifuge

  • Nitrogen Evaporator

  • Vortex Mixer

Sample Preparation
  • Thaw frozen biological samples (e.g., plasma, milk, saliva) at room temperature.

  • Vortex the samples to ensure homogeneity.

  • For a 1 mL plasma sample, add a known concentration of this compound internal standard solution (e.g., 100 µL of a 400 pg/mL solution).[1] The final concentration of the internal standard should be appropriate for the expected range of endogenous melatonin.

  • Vortex the mixture gently for 20-30 seconds.

  • Allow the sample to equilibrate for at least 15 minutes before proceeding to the SPE step.[1]

Solid-Phase Extraction (SPE) Procedure

The following is a general procedure using a C18 SPE cartridge. Volumes may need to be adjusted based on the specific cartridge and sample volume.

  • Conditioning:

    • Pass 2 mL of methanol through the C18 cartridge.[9]

    • Pass 2 mL of deionized water through the cartridge.[9] Do not allow the cartridge to dry out.

  • Loading:

    • Load the pre-treated sample onto the conditioned cartridge at a slow flow rate (approximately 1 mL/min).[9]

  • Washing:

    • Wash the cartridge with 1 mL of 10% methanol in deionized water to remove hydrophilic interferences.[9]

    • An additional wash with a suitable buffer, such as 25 mM ammonium acetate (pH 7), can be performed to remove other matrix components.[10]

  • Elution:

    • Elute the melatonin and this compound from the cartridge with 2 x 1 mL of methanol into a clean collection tube.[9] Other elution solvents like dichloromethane can also be used depending on the subsequent analytical method.[1]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the mobile phase to be used for the LC-MS/MS or HPLC analysis.[1][7]

    • Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

Instrumental Analysis (LC-MS/MS)
  • Chromatographic Column: A C18 column (e.g., Agilent Zorbax Eclipse XDB C-18) is commonly used.[1]

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile/methanol) is typical.

  • Ionization Mode: Positive electrospray ionization (ESI+) is generally used.

  • MRM Transitions:

    • Melatonin: m/z 233.0 → 174.0

    • This compound: m/z 240.0 → 178.3

Data Presentation

The following tables summarize typical performance data for melatonin SPE protocols found in the literature.

Table 1: Recovery Data for Melatonin SPE

MatrixSPE CartridgeElution SolventRecovery (%)Reference
PlasmaC18 BakerbondMethanol90 - 94[9]
PlasmaWaters Oasis HLBDichloromethane97.2[8]
MilkChem ElutDichloromethane90.06 - 94.58[1]
WineBond Elut C18Methanol>95

Table 2: Method Validation Parameters

ParameterValueMatrixAnalytical MethodReference
Linearity (r²)> 0.999PlasmaHPLC-Fluorescence[9]
LLOQ1 pg/mLMilkLC-MS/MS[1]
LLOQ0.10 nmol/LPlasmaHPLC-Fluorescence[6][7]
Intra-assay Precision~13%PlasmaHPLC-Fluorescence[6][7]
Inter-assay CV4.02%PlasmaHPLC-Fluorescence[8]
Intra-assay CV5.41%PlasmaHPLC-Fluorescence[8]

Mandatory Visualizations

Experimental Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Milk) Spike Spike with This compound (IS) Sample->Spike Add Internal Standard Equilibrate Vortex and Equilibrate Spike->Equilibrate Load Load Sample Equilibrate->Load Condition Condition SPE Cartridge (Methanol, Water) Condition->Load Wash Wash Cartridge (e.g., 10% Methanol) Load->Wash Elute Elute Analytes (Methanol) Wash->Elute Drydown Evaporate to Dryness Elute->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute Analysis LC-MS/MS or HPLC-FD Analysis Reconstitute->Analysis

Caption: Workflow for the solid-phase extraction of melatonin.

Melatonin Signaling Pathway

Melatonin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Melatonin Melatonin MT1 MT1 Receptor Melatonin->MT1 MT2 MT2 Receptor Melatonin->MT2 Gi Gi Protein MT1->Gi PLC Phospholipase C (PLC) MT1->PLC Activation via Gq MT2->Gi AC Adenylyl Cyclase (AC) Gi->AC Inhibition cAMP cAMP AC->cAMP Decreased Production PKA Protein Kinase A (PKA) cAMP->PKA Inhibition CREB CREB Phosphorylation PKA->CREB Inhibition IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca2+ IP3_DAG->Ca2 Release Gene Gene Expression (e.g., Clock Genes) CREB->Gene Regulation

Caption: Simplified melatonin signaling pathway via MT1/MT2 receptors.

Conclusion

The solid-phase extraction protocol detailed in this application note provides a robust and reliable method for the isolation and concentration of melatonin and its internal standard, this compound, from various biological matrices. The use of a deuterated internal standard ensures high accuracy and precision in quantification. The described workflow is adaptable to different laboratory settings and can be coupled with sensitive analytical techniques like LC-MS/MS for the accurate determination of melatonin levels in both research and clinical applications.

References

Quantitative Analysis of Melatonin in Biological Matrices Using Gas Chromatography-Mass Spectrometry (GC-MS) with Melatonin-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone primarily synthesized by the pineal gland, playing a crucial role in regulating circadian rhythms, sleep-wake cycles, and various other physiological processes. Its quantification in biological matrices such as plasma, urine, and saliva is essential for pharmacokinetic studies, clinical diagnostics, and drug development. Gas chromatography-mass spectrometry (GC-MS) offers a highly sensitive and specific method for the determination of melatonin. To ensure accuracy and precision, a stable isotope-labeled internal standard, such as Melatonin-d7, is employed to compensate for analyte loss during sample preparation and instrumental analysis. This application note provides a detailed protocol for the extraction, derivatization, and GC-MS analysis of melatonin using this compound as an internal standard.

Principle

The method involves the extraction of melatonin and the internal standard (this compound) from the biological matrix using liquid-liquid extraction. Due to the low volatility of melatonin, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. In this protocol, pentafluoropropionic anhydride (PFPA) is used as the derivatizing agent. The derivatized melatonin and this compound are then separated by gas chromatography and detected by a mass spectrometer, typically in the selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard with a calibration curve.

Experimental Protocols

Reagents and Materials
  • Melatonin (analytical standard)

  • This compound (internal standard)

  • Methanol (HPLC grade)

  • Ethyl acetate (GC grade)

  • Pentafluoropropionic anhydride (PFPA)

  • Nitrogen gas (high purity)

  • Deionized water

  • Biological matrix (e.g., plasma, saliva)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • GC-MS system with a capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane)

Standard Solution Preparation
  • Melatonin Stock Solution (1 mg/mL): Accurately weigh 10 mg of melatonin and dissolve it in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the melatonin stock solution with methanol to achieve the desired concentration range for the calibration curve (e.g., 1-500 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 1 mL of the biological sample (e.g., plasma) into a glass centrifuge tube.

  • Add 50 µL of the this compound internal standard working solution (100 ng/mL) to each sample, except for the blank.

  • Add 5 mL of ethyl acetate to the tube.

  • Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.

Derivatization
  • To the dried extract, add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).

  • Cap the tube tightly and heat at 70°C for 30 minutes.

  • After cooling to room temperature, evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Conditions
  • Gas Chromatograph:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5%-phenyl-95%-dimethylpolysiloxane capillary column.

    • Injector Temperature: 280°C.

    • Injection Mode: Splitless.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp: 20°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor (hypothetical, based on PFPA derivatization):

      • Melatonin-PFPA derivative: m/z (e.g., 360, 317)

      • This compound-PFPA derivative: m/z (e.g., 367, 324) (Note: The exact m/z values for the derivatized compounds should be confirmed by analyzing a derivatized standard in full scan mode.)

Data Presentation

Table 1: Quantitative Data for GC-MS Analysis of Melatonin

ParameterValue
Retention Time (Melatonin-PFPA) ~10.5 min
Retention Time (this compound-PFPA) ~10.4 min
Quantifier Ion (Melatonin-PFPA) m/z 360
Qualifier Ion (Melatonin-PFPA) m/z 317
Quantifier Ion (this compound-PFPA) m/z 367
Linearity Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Recovery 85 - 95%
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis sample Biological Sample (1 mL) add_is Add this compound (Internal Standard) sample->add_is extraction Liquid-Liquid Extraction (5 mL Ethyl Acetate) add_is->extraction vortex Vortex (2 min) extraction->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate1 Evaporate to Dryness (N2 Stream) separate->evaporate1 add_reagents Add Ethyl Acetate & PFPA evaporate1->add_reagents heat Heat (70°C, 30 min) add_reagents->heat evaporate2 Evaporate to Dryness (N2 Stream) heat->evaporate2 reconstitute Reconstitute in Ethyl Acetate evaporate2->reconstitute gcms Inject into GC-MS reconstitute->gcms data_acq Data Acquisition (SIM Mode) gcms->data_acq data_proc Data Processing (Peak Area Integration) data_acq->data_proc quant Quantification (Internal Standard Method) data_proc->quant

Caption: Experimental workflow for GC-MS analysis of melatonin.

Caption: Logic of internal standard quantification.

Measuring Melatonin in Cerebrospinal Fluid Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of melatonin in cerebrospinal fluid (CSF) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Melatonin-d7 as an internal standard. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision in quantification.

Introduction

Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone primarily synthesized by the pineal gland, playing a pivotal role in regulating circadian rhythms. Its concentration in cerebrospinal fluid is of significant interest in neuroscience and drug development as it may serve as a biomarker for various neurological disorders and for assessing the central nervous system penetration of melatonin-based therapeutics. LC-MS/MS has emerged as the preferred method for melatonin quantification due to its high sensitivity and selectivity over immunoassays. The use of a deuterated internal standard like this compound is the gold standard for quantitative analysis by mass spectrometry, as it closely mimics the analyte's behavior during sample preparation and ionization.

Experimental Protocols

This section details the necessary steps for sample preparation and LC-MS/MS analysis of melatonin in CSF.

Materials and Reagents
  • Melatonin (≥98% purity)

  • This compound (≥98% purity, ≥99% deuterated forms)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human cerebrospinal fluid (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation: Solid Phase Extraction (SPE)

Solid-phase extraction is a reliable method for extracting and concentrating melatonin from the complex CSF matrix.

  • CSF Sample Collection and Storage: CSF samples should be collected and immediately frozen at -80°C until analysis to prevent degradation. Melatonin is light-sensitive, so samples should be handled with minimal light exposure.

  • Internal Standard Spiking: Thaw CSF samples on ice. To 500 µL of CSF, add a known concentration of this compound working solution (e.g., 1 ng/mL).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading: Load the this compound spiked CSF sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute melatonin and this compound from the cartridge with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical LC-MS/MS parameters that should be optimized for the specific instrument used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Start with 10% B, ramp to 90% B over 5 min, hold for 2 min, then return to initial conditions and equilibrate.

Table 2: Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument

Table 3: MRM Transitions for Melatonin and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Melatonin 233.1174.115
This compound 240.1178.115

Note: Collision energies should be optimized for the specific mass spectrometer being used.

Data Presentation and Method Validation

A comprehensive validation should be performed to ensure the reliability of the method. Key validation parameters are summarized below.

Table 4: Method Validation Parameters

ParameterTypical Acceptance CriteriaExample Data (Hypothetical)
Linearity (R²) > 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 101 pg/mL
Precision (Intra- and Inter-day, %CV) < 15% (< 20% at LLOQ)< 10%
Accuracy (%Bias) ± 15% (± 20% at LLOQ)± 8%
Recovery (%) Consistent and reproducible85-95%
Matrix Effect Monitored and corrected by ISWithin acceptable limits

Visualizations

Experimental Workflow

experimental_workflow CSF_Sample CSF Sample Collection (-80°C Storage) Spiking Spike with This compound CSF_Sample->Spiking SPE Solid Phase Extraction (C18 Cartridge) Spiking->SPE LC_MS LC-MS/MS Analysis SPE->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Caption: Workflow for CSF Melatonin Measurement.

Melatonin Signaling Pathway

melatonin_signaling cluster_cell Cell Membrane Melatonin Melatonin MT1 MT1 Receptor Melatonin->MT1 MT2 MT2 Receptor Melatonin->MT2 G_protein_i Gi MT1->G_protein_i MT2->G_protein_i AC Adenylyl Cyclase G_protein_i->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CREB ↓ pCREB PKA->CREB Physiological_Effects Physiological Effects (Circadian Rhythm Regulation) CREB->Physiological_Effects

Caption: Simplified Melatonin Signaling Pathway.

Conclusion

This application note provides a robust and reliable protocol for the quantification of melatonin in cerebrospinal fluid using LC-MS/MS with this compound as an internal standard. The detailed methodology and validation guidelines are intended to assist researchers in obtaining accurate and reproducible results, which are essential for advancing our understanding of the role of melatonin in the central nervous system and for the development of novel therapeutic strategies. It is important to note that while this protocol is based on established methods, it should be fully validated in the end-user's laboratory to ensure optimal performance.

Troubleshooting & Optimization

Optimizing Melatonin-d7 concentration for melatonin quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Melatonin-d7 concentration for the accurate quantification of melatonin.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound as an internal standard?

This compound, a deuterated analog of melatonin, is used as an internal standard (IS) in quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Its role is to correct for the variability and loss of the analyte (melatonin) during sample preparation and analysis.[3] Since this compound is chemically almost identical to melatonin, it behaves similarly during extraction, derivatization, and ionization, but is distinguishable by its mass. This allows for more accurate and precise quantification by normalizing the response of melatonin to the response of the known concentration of this compound.

Q2: What is a typical concentration for this compound in a quantitative assay?

The optimal concentration of this compound is dependent on the biological matrix, the expected concentration range of endogenous melatonin, and the sensitivity of the LC-MS/MS instrument. The goal is to use a concentration that provides a strong, reproducible signal without saturating the detector, and is comparable to the analyte concentrations being measured. For instance, in a method for determining melatonin in human plasma, this compound was used as the internal standard.[4] Another study on melatonin in milk used a 400 pg/mL working solution of 7-D Melatonin.[3]

Q3: How do I determine the optimal this compound concentration for my experiment?

To determine the optimal concentration, you should:

  • Estimate the expected melatonin concentration range in your samples (e.g., low pg/mL in saliva or plasma).[1][5]

  • Prepare a series of this compound concentrations and spike them into a representative blank matrix.

  • Analyze the samples and evaluate the peak response (area and height) and signal-to-noise ratio.

  • Select a concentration that provides a stable and robust signal, ideally in the mid-range of your instrument's linear response, and is comparable to the analyte signal.

Q4: Can the chosen concentration of this compound impact the accuracy and precision of my results?

Yes. An inappropriate concentration can negatively affect your results:

  • Too low a concentration may result in a poor signal-to-noise ratio and high variability (imprecision).

  • Too high a concentration can lead to detector saturation or ion suppression effects, impacting the melatonin signal and causing inaccurate results. It is crucial that the response of the internal standard is stable across all calibration points and quality control samples.

Q5: How should I prepare and store this compound stock and working solutions?

  • Stock Solutions: Prepare a high-concentration stock solution (e.g., 1 µg/mL) in a suitable organic solvent like methanol.[3] Store this solution at -20°C or lower to ensure long-term stability.[3]

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution before each analysis.[3] This minimizes issues related to solvent evaporation or degradation over time. For example, a 400 pg/mL working internal standard solution can be prepared from a 1 µg/mL stock.[3]

Troubleshooting Guide

Problem: High Variability in Replicates (Poor Precision)

Possible Cause Recommended Solution
Inconsistent Pipetting of Internal Standard Use calibrated pipettes and ensure proper pipetting technique. Add the IS to all samples, calibrators, and quality controls at the same step in the workflow.
Internal Standard Instability Prepare fresh working solutions of this compound for each analytical run. Verify the stability of your stock solution periodically.
Variable Matrix Effects Optimize the sample preparation procedure (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components.[3][6]

Problem: Inaccurate Quantification (Poor Accuracy)

Possible Cause Recommended Solution
Inappropriate IS Concentration The response of this compound should be within the linear range of the detector and ideally within 50-150% of the analyte response at the mid-point of the calibration curve. Re-optimize the IS concentration if necessary.
Cross-Contamination Ensure there is no significant unlabeled melatonin in your this compound standard by analyzing a high concentration of the IS alone.[5]
Non-co-eluting Interferences Optimize chromatographic conditions to ensure that no interfering peaks from the matrix co-elute with melatonin or this compound.
Incorrect Calibration Curve Ensure the calibration curve is linear over the desired concentration range (e.g., R² > 0.99).[3] Use a weighted regression if appropriate.

Problem: Poor Peak Shape or Low Signal for this compound

Possible Cause Recommended Solution
Degradation of this compound Check the expiration date and storage conditions of your standard. Prepare fresh solutions from a new vial if degradation is suspected.
Suboptimal LC-MS/MS Parameters Optimize MS parameters (e.g., collision energy, fragmentor voltage) specifically for this compound.[5] Ensure the mobile phase composition is appropriate for good peak shape.[7]
Sample Extraction Issues Evaluate the extraction recovery of this compound. If recovery is low, the extraction method may need to be optimized.

Quantitative Data Summary

Table 1: Example this compound Concentrations and Method Performance in Different Matrices

Matrix Internal Standard IS Concentration Added Linearity Range Lower Limit of Quantification (LLOQ) Reference
Human PlasmaThis compoundNot specified0.020 - 30.00 ng/mL0.020 ng/mL[4]
Human PlasmaMelatonin-d410 ng/mL10 pg/mL - 100 ng/mL10 pg/mL[5]
Human Saliva7-D-MelatoninNot specifiedNot specified3.0 pg/mL[2][8]
Milk7-D Melatonin40 pg/mL (final concentration in standard)1 - 150 pg/mL1 pg/mL[3]

Table 2: Example LC-MS/MS MRM Transitions for Melatonin and Deuterated Analogs

Analyte Precursor Ion (m/z) Product Ion (m/z) Reference
Melatonin233.1174.1[4]
This compound240.2178.0[4]
Melatonin-d4237.1178.1[5]
6-hydroxymelatonin249.1190.1[9]
6-hydroxymelatonin-d4253.1193.1[9]

Experimental Protocols

Protocol 1: Preparation of this compound Internal Standard Solutions

  • Primary Stock Solution (e.g., 1 µg/mL):

    • Accurately weigh a suitable amount of this compound powder.

    • Dissolve in 100% methanol to achieve a final concentration of 1 µg/mL.

    • Vortex thoroughly to ensure complete dissolution.

    • Store in an amber glass vial at -20°C.

  • Working Internal Standard Solution (e.g., 400 pg/mL):

    • Perform serial dilutions of the primary stock solution using the appropriate solvent (e.g., methanol or mobile phase).

    • Prepare this solution fresh before each analytical run to ensure accuracy.[3]

Protocol 2: Sample Preparation of Plasma with this compound Spiking

This protocol is a general example; specific volumes may need optimization.

  • Aliquot 200 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.

  • Add 50 µL of the this compound working solution (e.g., a concentration that will yield a response similar to the expected analyte concentration).

  • Vortex for 30 seconds.

  • Protein Precipitation: Add 600 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Visualizations

G cluster_outcome Outcome A Estimate Melatonin Concentration Range B Prepare Serial Dilutions of this compound in Blank Matrix A->B C Analyze Samples via LC-MS/MS B->C D Evaluate Peak Response (Area, S/N Ratio) C->D E Check for Signal Stability and Robustness D->E F Is Response Optimal? E->F G Optimal Concentration Selected F->G Yes H Re-evaluate Dilutions F->H No H->B

Caption: Workflow for optimizing this compound internal standard concentration.

G cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 1. Aliquot Biological Sample (e.g., Plasma, Saliva) Spike 2. Spike with this compound Working Solution Sample->Spike Extract 3. Perform Extraction (e.g., Protein Precipitation, SPE) Spike->Extract Dry 4. Evaporate to Dryness Extract->Dry Recon 5. Reconstitute in Mobile Phase Dry->Recon Inject 6. Inject Sample into LC-MS/MS System Recon->Inject Separate 7. Chromatographic Separation Inject->Separate Detect 8. Mass Spectrometric Detection (MRM Mode) Separate->Detect Quant 9. Quantify Melatonin vs. This compound Response Detect->Quant

Caption: General experimental workflow for melatonin quantification using an internal standard.

G cluster_checks Troubleshooting Path cluster_solutions Potential Solutions Start Inaccurate Results Observed CheckIS Is IS concentration appropriate? (Signal comparable to analyte) Start->CheckIS CheckCal Is calibration curve linear? (R² > 0.99) CheckIS->CheckCal Yes Sol_IS Re-optimize IS concentration CheckIS->Sol_IS No CheckRecovery Is extraction recovery consistent? CheckCal->CheckRecovery Yes Sol_Cal Re-prepare calibrators; Use weighted regression CheckCal->Sol_Cal No Sol_Recovery Optimize extraction protocol CheckRecovery->Sol_Recovery No End Problem Resolved CheckRecovery->End Yes

Caption: Logic diagram for troubleshooting inaccurate melatonin quantification results.

References

Addressing matrix effects in melatonin analysis with Melatonin-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of melatonin, with a specific focus on addressing matrix effects using Melatonin-d7 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of melatonin analysis by LC-MS/MS?

A: Matrix effects are the alteration of ionization efficiency for the target analyte (melatonin) by co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analysis.[2][3] In biological samples like plasma, saliva, or milk, these effects are common due to the complexity of the matrix, which contains salts, lipids, proteins, and other endogenous materials.[3][4]

Q2: Why is this compound the preferred internal standard (IS)?

A: this compound, a deuterated form of melatonin, is the ideal internal standard for several reasons:

  • Similar Physicochemical Properties: It behaves almost identically to the native melatonin during sample extraction, chromatography, and ionization.[5]

  • Co-elution: It co-elutes with the analyte, meaning it experiences the same matrix effects at the same time.[4]

  • Mass-to-Charge (m/z) Difference: It is easily distinguished from the native melatonin by the mass spectrometer due to its different mass.[5][6]

By adding a known concentration of this compound to each sample, it is possible to normalize the signal of the native melatonin. Any suppression or enhancement that affects the analyte will also affect the IS, allowing for an accurate calculation of the analyte's concentration.[4] this compound is used as an internal standard in methods for analyzing melatonin in various matrices, including plasma, saliva, and milk.[5][7][8]

Q3: What are the common sample preparation techniques to minimize matrix effects?

A: The goal of sample preparation is to remove interfering components from the matrix while efficiently recovering the analyte. Common techniques include:

  • Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible solvents.[4] LLE is effective for cleaner matrices like saliva and can significantly reduce matrix effects by separating melatonin from more polar or non-polar interferences.[4][9] Dichloromethane and ethyl acetate are commonly used solvents.[9][10][11]

  • Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively retain the analyte while matrix components are washed away.[4] It is a powerful technique for cleaning up complex samples and concentrating the analyte.[5][11]

  • Protein Precipitation (PP): This is a simpler but generally less clean method where a solvent like acetonitrile is used to precipitate proteins.[4] While fast and cost-effective, PP can leave behind phospholipids and other components, often leading to significant ion suppression.[4][9] Using a deuterated internal standard like this compound is critical when using this method.[4]

Q4: How do I quantitatively assess the matrix effect in my assay?

A: The matrix effect can be evaluated quantitatively by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a pure solution at the same concentration.[12] The formula is:

Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Matrix / Peak Area in Neat Solution) x 100

A value of 100% indicates no matrix effect. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement. Studies have shown that with proper sample cleanup and the use of an appropriate internal standard, matrix effects for melatonin analysis can be minimized to acceptable levels (e.g., 92.1–97.7%).[12]

Troubleshooting Guides

Problem: I am observing high variability and poor reproducibility in my melatonin quantification.

Answer: High variability is often a primary indicator of uncompensated matrix effects. Different samples can have varying levels of interfering compounds, leading to inconsistent ion suppression or enhancement.

Troubleshooting Steps:

  • Verify Internal Standard Use: Ensure that this compound is being added to all samples, standards, and quality controls (QCs) at a consistent concentration early in the sample preparation process.

  • Evaluate Your Sample Preparation: If you are using protein precipitation, consider switching to a more rigorous method like LLE or SPE to achieve better sample cleanup.[4][9]

  • Check for Contamination: Plasticware can sometimes leach contaminants. It is recommended to use scrupulously cleaned glassware, which can be baked at high temperatures to remove any residual interfering compounds.[13]

  • Assess Matrix Effect: Perform a quantitative matrix effect experiment as described in FAQ #4 across multiple sources of your biological matrix to understand the extent of the variability.

Problem: My assay sensitivity is low, and I'm struggling to achieve the required Lower Limit of Quantification (LLOQ).

Answer: Low sensitivity can be caused by significant ion suppression, where co-eluting matrix components reduce the ionization efficiency of melatonin in the MS source.

Troubleshooting Steps:

  • Visualize Ion Suppression: A post-column infusion experiment is the standard way to identify regions of ion suppression.[1] Infuse a standard solution of melatonin and this compound post-column while injecting a blank, extracted matrix sample. Dips in the baseline signal indicate retention times where ion suppression occurs.[1]

  • Modify Chromatography: If ion suppression is detected, adjust your chromatographic method (e.g., change the gradient, mobile phase composition, or column chemistry) to separate the melatonin peak from the suppression zone.[1]

  • Improve Sample Cleanup: Enhanced sample preparation using SPE is highly effective at removing the phospholipids and other compounds that are often responsible for ion suppression.[3][4]

  • Optimize MS Source Parameters: Adjust source parameters such as spray voltage and gas temperatures to ensure optimal and stable ionization, which can sometimes help mitigate the impact of matrix components.

Workflow for Troubleshooting Matrix Effects

Start Inconsistent Results or Low Sensitivity Observed Check_IS Is this compound Used Consistently? Start->Check_IS Yes_IS Yes Check_IS->Yes_IS No_IS No Check_IS->No_IS Assess_ME Perform Post-Column Infusion to Visualize Ion Suppression Yes_IS->Assess_ME Implement_IS Implement this compound as IS in all samples and standards. No_IS->Implement_IS Re_evaluate Re-evaluate Performance Implement_IS->Re_evaluate Optimize_MS Optimize MS Source Parameters Re_evaluate->Optimize_MS If still issues End Problem Resolved Re_evaluate->End If successful Suppression_Detected Suppression Zone Overlaps with Analyte? Assess_ME->Suppression_Detected No_Suppression No Significant Suppression Suppression_Detected->No_Suppression Yes_Suppression Yes Suppression_Detected->Yes_Suppression Improve_Cleanup Improve Sample Preparation (e.g., switch from PP to LLE/SPE) No_Suppression->Improve_Cleanup Modify_LC Modify Chromatographic Method (e.g., gradient, column) to separate analyte from suppression zone. Yes_Suppression->Modify_LC Modify_LC->Re_evaluate Improve_Cleanup->Re_evaluate Optimize_MS->Re_evaluate

Caption: A decision tree for troubleshooting matrix effects in melatonin analysis.

Data Presentation

Table 1: Performance Characteristics of Validated LC-MS/MS Methods for Melatonin
ParameterMatrixMethod DetailsResultReference
Linearity Saliva5–2500 pg/mLGood linearity reported[7]
Milk1 to 150 pg/mLR² > 0.99[8]
Plasma11.65–1165 pg/mL (nanoflow)r ≥0.994[14]
LLOQ MilkLC-MS/MS1 pg/mL[8]
SalivaLC-MS/MS2.5 pg/mL[7]
SalivaUltrasensitive LC-MS/MS0.8 pg/mL[15][16]
Recovery SerumLC-18 + Carbograph SPE86.3% to 91.7%[10]
SalivaLiquid-Liquid Extraction100.9% to 102.6%[12]
PlasmaCentrifugal Membrane Dialysis71.2% to 86.1%[14]
Matrix Effect SalivaPost-extraction Spike92.1% to 97.7% (No significant effect)[12]

Experimental Protocols

Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)

This protocol is suitable for matrices like plasma or saliva.

  • Sample Aliquoting: Pipette 200 µL of the sample (plasma, standard, or QC) into a clean glass tube.[9]

  • Internal Standard Spiking: Add 50 µL of the this compound internal standard working solution (e.g., 5 ng/mL) to each tube.[9] Vortex briefly.

  • Extraction: Add 2.5 mL of an appropriate extraction solvent (e.g., ethyl acetate or diethyl ether).[9][11]

  • Mixing: Vortex the samples for 5 minutes at approximately 2000 rpm to ensure thorough mixing and extraction.[9]

  • Centrifugation: Centrifuge the samples for 15 minutes at ~4000 x g to separate the organic and aqueous layers.[9]

  • Evaporation: Carefully transfer the supernatant (organic layer) to a new glass tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 75:25 water:methanol) and vortex.[10]

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

General Melatonin Analysis Workflow

cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample_Collection 1. Sample Collection (Plasma, Saliva, etc.) Add_IS 2. Add this compound (IS) Sample_Collection->Add_IS Sample_Prep 3. Sample Preparation (LLE, SPE, or PP) Add_IS->Sample_Prep LC_Separation 4. LC Separation (C18 Column) Sample_Prep->LC_Separation MS_Detection 5. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration 6. Peak Integration MS_Detection->Integration Quantification 7. Quantification (Analyte/IS Ratio) Integration->Quantification Data_Review 8. Data Review & Reporting Quantification->Data_Review

Caption: A general experimental workflow for melatonin quantification using LC-MS/MS.

Protocol 2: Evaluation of Matrix Effects via Post-Column Infusion

This protocol helps identify at what retention times matrix components cause ion suppression.

  • System Setup: Configure the LC-MS/MS system as you would for your melatonin analysis.

  • Infusion Preparation: Prepare a solution containing both melatonin and this compound at a concentration that gives a stable, mid-range signal (e.g., 1 µM each).[14]

  • Post-Column Infusion: Using a syringe pump and a T-connector, infuse this solution at a low, constant flow rate (e.g., 10 µL/min) into the mobile phase stream between the LC column and the MS ion source.

  • Establish Baseline: Allow the infusion to continue until a stable signal (baseline) is observed for the MRM transitions of both melatonin and this compound.

  • Injection: Inject a blank matrix sample that has been processed through your entire sample preparation procedure.

  • Data Analysis: Monitor the baseline signal during the chromatographic run. Any significant drop in the signal intensity indicates a region of ion suppression caused by co-eluting matrix components.[1] Any rise indicates ion enhancement.

Visualizing Ion Suppression

Syringe_Pump Syringe Pump with Melatonin/Melatonin-d7 Solution T_Connector Syringe_Pump->T_Connector Constant Analyte Infusion LC_System LC System LC_System->T_Connector Mobile Phase + Separated Matrix Components Blank_Matrix Inject Blank Extracted Matrix Blank_Matrix->LC_System MS_Source Mass Spectrometer Ion Source T_Connector->MS_Source

Caption: A schematic of a post-column infusion experiment to detect ion suppression.

References

Minimizing ion suppression in ESI-MS for melatonin analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize ion suppression during the Electrospray Ionization-Mass Spectrometry (ESI-MS) analysis of melatonin.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process.

Question 1: My melatonin signal is low and inconsistent when analyzing biological samples (e.g., plasma, urine), but it looks fine for my standards in pure solvent. What is the likely cause and how can I fix it?

Answer: This is a classic symptom of ion suppression , a type of matrix effect where components in your sample (lipids, proteins, salts) interfere with the ionization of melatonin in the ESI source.[1][2] This competition reduces the number of melatonin ions that reach the detector, leading to a decreased and variable signal.[3][4]

Recommended Solutions:

  • Improve Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[1][2]

    • Switch from Protein Precipitation (PPT) to a more rigorous technique. While fast, PPT often leaves behind significant amounts of phospholipids, a major cause of ion suppression.[2][5]

    • Implement Liquid-Liquid Extraction (LLE). LLE uses an immiscible organic solvent (e.g., ethyl acetate, diethyl ether) to selectively extract melatonin, leaving many endogenous interferences in the aqueous layer.[2][6]

    • Use Solid-Phase Extraction (SPE). SPE can provide even cleaner extracts by using a sorbent that retains melatonin while allowing interfering compounds to be washed away.[1][7][8]

  • Optimize Chromatographic Separation: Ensure that melatonin does not co-elute with the bulk of the matrix components.[3][9]

    • Adjust the gradient: Modify your LC gradient to better separate melatonin from the highly suppressing regions, which are often at the beginning and end of the run.

    • Consider a different column: A column with a different chemistry (e.g., C18, HILIC) might provide the selectivity needed to resolve melatonin from interferences.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Incorporate a SIL-IS, such as Melatonin-d4, into your workflow.[6][10] The SIL-IS co-elutes with melatonin and is affected by ion suppression to the same degree. By calculating the ratio of the analyte signal to the internal standard signal, you can compensate for signal variability and achieve accurate quantification.[1][11]

  • Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering species, thereby lessening the ion suppression effect.[3][12]

Question 2: I performed a post-column infusion experiment and see a large dip in my baseline signal where my melatonin peak elutes. What does this mean?

Answer: This result confirms that co-eluting matrix components are causing ion suppression at the retention time of your analyte. The post-column infusion experiment continuously delivers a standard solution of melatonin directly to the MS source while a blank, extracted matrix sample is injected onto the LC column.[5] A stable baseline indicates no suppression. A dip, or negative peak, in this baseline indicates a region where compounds eluting from the column are suppressing the melatonin signal.[3][5]

Next Steps: Your goal is to shift the melatonin peak away from this region of suppression.

  • Modify the LC method: Adjust the mobile phase gradient or composition to change the retention time of melatonin.

  • Improve sample cleanup: Use a more effective sample preparation technique (LLE or SPE) to remove the specific compounds that are causing the suppression.

Question 3: My melatonin calibration curve is not linear at higher concentrations and seems to be plateauing. Why is this happening?

Answer: This loss of linearity at high concentrations is a known phenomenon in ESI-MS.[9] It can be caused by saturation effects at the ESI droplet surface or a limited amount of excess charge available on the droplets.[3][9] In essence, at high concentrations, there is intense competition for charge and space at the droplet surface, which prevents a proportional increase in signal with increasing analyte concentration.

Recommended Solutions:

  • Lower the Upper Limit of Quantification (ULOQ): Adjust your calibration range to focus on the linear portion of the curve.

  • Dilute Samples: For samples that are expected to have high melatonin concentrations, perform a dilution to bring them into the linear range of the assay.

  • Check Internal Standard Concentration: Ensure the concentration of your internal standard is appropriate and not also contributing to saturation effects.

Frequently Asked Questions (FAQs)

Question: What exactly is ion suppression in ESI-MS?

Answer: Ion suppression is a matrix effect that causes a reduced analytical response for a compound of interest.[1][3] It occurs when co-eluting substances from the sample matrix compete with the analyte (melatonin) for ionization efficiency in the ESI source.[1][4] This competition can happen in several ways:

  • Competition for Charge: Endogenous compounds with high surface activity or basicity can monopolize the available charge on the ESI droplets, leaving less for the analyte.[3][9]

  • Changes in Droplet Properties: High concentrations of non-volatile materials (like salts) can increase the viscosity and surface tension of the droplets. This hinders solvent evaporation and prevents the droplets from shrinking to the critical radius required to release gas-phase analyte ions.[4][9]

  • Co-precipitation: The analyte can co-precipitate with non-volatile materials within the droplet, preventing it from ever reaching the gas phase to be detected.[3]

Question: Which sample preparation method is best for minimizing ion suppression for melatonin in plasma?

Answer: The choice of sample preparation method is a trade-off between cleanliness, recovery, speed, and cost. For minimizing ion suppression in complex matrices like plasma, more selective techniques are generally superior.

  • Protein Precipitation (PPT): This is the fastest and simplest method but is the least effective at removing matrix components, especially phospholipids, which are significant contributors to ion suppression.[2][5] It is often insufficient for sensitive assays.

  • Liquid-Liquid Extraction (LLE): LLE provides a much cleaner sample than PPT by using solvent chemistry to selectively extract melatonin. It is very effective at removing salts and many polar interferences.[2][6]

  • Solid-Phase Extraction (SPE): SPE is often considered the most effective method for removing a broad range of interferences. By using a specific sorbent and optimized wash steps, it can produce very clean extracts, leading to minimal ion suppression.[1][7]

Question: How does the choice of mobile phase affect ion suppression?

Answer: The mobile phase composition directly influences ionization efficiency and can help mitigate suppression.

  • Organic Modifier: High-efficiency desolvation is crucial for ESI. Mobile phases with a higher percentage of organic solvent (like acetonitrile or methanol) promote better desolvation.[13] Methanol has been shown to produce good elution capability for melatonin.[6]

  • Additives: Acidic additives like formic acid are commonly used in positive-ion ESI to promote the protonation of the analyte ([M+H]+). A mobile phase containing 0.1% formic acid has been shown to enhance melatonin's signal response.[6] Ammonium acetate is another common additive used to improve peak shape and ionization.[14]

  • Flow Rate: Reducing the flow rate (e.g., to nano-flow rates) can decrease the size of the initial ESI droplets. Smaller droplets are more tolerant to non-volatile species and can lead to reduced ion suppression, though this may not be practical for high-throughput analysis.[3][9]

Question: Why is a stable isotope-labeled internal standard (SIL-IS) so important for melatonin analysis?

Answer: A SIL-IS, such as Melatonin-d4 or Melatonin-d7, is the gold standard for quantitative LC-MS analysis, especially for endogenous compounds in complex matrices.[1][7][10] Its importance stems from its ability to compensate for matrix effects, including ion suppression.[11]

Because the SIL-IS is structurally identical to melatonin (apart from the heavier isotopes), it has the same chemical properties. This means it:

  • Co-elutes perfectly with the analyte from the LC column.

  • Experiences the exact same degree of ion suppression or enhancement as the analyte during ionization.[1]

  • Behaves identically during sample preparation, correcting for any variability in extraction recovery.

By measuring the peak area ratio of the analyte to the SIL-IS, the variability caused by ion suppression is normalized, leading to highly accurate and precise quantification.[1][11]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Melatonin Analysis

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Primary Mechanism Analyte solubilization, protein crashingPartitioning between immiscible liquidsAdsorption onto a solid sorbent
Effectiveness for Removing Phospholipids Low[2][5]Moderate to High[2]High[15]
Effectiveness for Removing Salts LowHighHigh
Typical Analyte Recovery High, but extract is diluteGood (e.g., >70%)[10]Good to Excellent (e.g., >90%)[7]
Impact on Ion Suppression High risk of significant suppression[6][14]Significantly reduced suppression[6]Minimal suppression[7][8]
Speed & Complexity Fast, simpleModerateSlower, more complex
Recommendation Not ideal for sensitive, regulated bioanalysisGood choice for cleaner samplesExcellent choice for complex matrices and high sensitivity

Table 2: Typical LC-MS Parameters for Melatonin Analysis

ParameterTypical ConditionsReference(s)
LC Column C18 (e.g., 2.0-4.6 mm ID, 50-150 mm length, <5 µm particles)[14][16][17][18]
Mobile Phase A Water with 0.1% Formic Acid OR 5-15 mM Ammonium Acetate/Formate[6][14][17]
Mobile Phase B Methanol or Acetonitrile[6][17][19]
Elution Mode Isocratic or Gradient[14][18]
Flow Rate 0.2 - 1.0 mL/min[14][18]
Ionization Mode ESI Positive (+)[6][14]
MS/MS Transition (Melatonin) m/z 233 → 174 (or similar)[6][14]
MS/MS Transition (Melatonin-d4 IS) m/z 237 → 178 (or similar)[6]

Experimental Protocols

Protocol 1: Post-Column Infusion for Diagnosing Ion Suppression

This method helps visualize regions of ion suppression across a chromatographic run.

  • Setup:

    • Configure the LC-MS/MS system as you would for your analysis.

    • Use a 'T' connector to merge the flow from the LC column with a continuous flow from a syringe pump. The merged flow goes directly into the MS source.

    • Prepare a solution of melatonin (e.g., 50 ng/mL) in a suitable mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • Procedure:

    • Begin infusing the melatonin solution via the syringe pump at a low flow rate (e.g., 10 µL/min).

    • Start MS data acquisition, monitoring the characteristic MRM transition for melatonin. You should observe a stable, continuous signal (baseline).[5]

    • While the infusion continues, inject a blank matrix sample that has been through your entire sample preparation process.

    • Monitor the infused baseline signal throughout the entire LC gradient run.

  • Interpretation:

    • Stable Baseline: No significant ion suppression is occurring.

    • Signal Dip/Drop: A decrease in the baseline signal indicates a region where co-eluting compounds are suppressing the melatonin signal. The retention time of this dip corresponds to the elution of interfering species.[3][5]

Protocol 2: Liquid-Liquid Extraction (LLE) of Melatonin from Plasma

This protocol is a general guideline based on common LLE procedures.

  • Sample Preparation:

    • Aliquot 200 µL of plasma sample into a clean microcentrifuge tube.

    • Add 20 µL of Melatonin-d4 internal standard solution. Vortex briefly.

  • Extraction:

    • Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).[6][14]

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the aqueous and organic layers.

  • Evaporation & Reconstitution:

    • Carefully transfer the upper organic layer to a new clean tube, avoiding the protein disk at the interface.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at ~40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). Vortex to dissolve.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with SIL-IS (e.g., Melatonin-d4) Sample->Spike Extract Extraction (LLE or SPE) Spike->Extract Evap Evaporate & Reconstitute Extract->Evap LC LC Separation (C18 Column) Evap->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quant Quantify vs. Calibration Curve Ratio->Quant

Caption: Workflow for Melatonin Bioanalysis.

G Start Problem: Low or Inconsistent Melatonin Signal Check_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->Check_IS Implement_IS Solution: Implement SIL-IS (e.g., Melatonin-d4) to compensate for variability. Check_IS->Implement_IS No Check_Prep What sample prep method is used? Check_IS->Check_Prep Yes Final Signal should be stable and robust. Implement_IS->Final PPT Protein Precipitation (PPT) Check_Prep->PPT LLE_SPE LLE or SPE Check_Prep->LLE_SPE Improve_Prep Solution: Switch to LLE or SPE to remove more matrix interferences. PPT->Improve_Prep Check_Chroma Perform Post-Column Infusion Test. Is suppression co-eluting with analyte? LLE_SPE->Check_Chroma Improve_Prep->Final Optimize_Chroma Solution: Modify LC gradient to move analyte peak away from suppression zone. Check_Chroma->Optimize_Chroma Yes Check_Chroma->Final No Optimize_Chroma->Final

Caption: Troubleshooting Logic for Low Signal.

G cluster_source ESI Droplet Analyte Melatonin Droplet_Surface Droplet Surface (Limited Space/Charge) Analyte->Droplet_Surface Seeks Charge for Ionization Matrix Matrix Components (Phospholipids, Salts) Matrix->Droplet_Surface Competes for Charge & Changes Droplet Properties Detector Mass Detector Matrix->Detector ION SUPPRESSION (Reduced Analyte Signal) Droplet_Surface->Detector Successful Ionization (Analyte Signal)

Caption: Mechanism of Ion Suppression in ESI.

References

Troubleshooting guide for low recovery of Melatonin-d7 during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low recovery of Melatonin-d7 (Mel-d7) during solid-phase extraction (SPE) and liquid-liquid extraction (LLE).

Frequently Asked Questions (FAQs)

Q1: My this compound recovery is consistently low. What are the most common causes?

Low recovery of Mel-d7 can stem from several factors throughout the extraction process. The most common culprits include:

  • Suboptimal pH: Melatonin and its deuterated analogs are more stable in acidic conditions.[1] If the pH of your sample is too high, the analyte may degrade, leading to lower recovery.

  • Improper SPE Cartridge Conditioning: Failure to adequately condition the SPE cartridge can result in inconsistent and poor retention of Mel-d7.

  • Incorrect Solvent Selection: The choice of loading, washing, and elution solvents is critical. A loading solvent that is too strong can cause the analyte to pass through the cartridge without binding. Conversely, an elution solvent that is too weak will not effectively recover the analyte from the sorbent.[2]

  • High Flow Rate: Loading the sample or passing solvents through the SPE cartridge too quickly can prevent efficient interaction between Mel-d7 and the sorbent material, leading to breakthrough and low recovery.[3]

  • Analyte Breakthrough: This can occur if the sorbent capacity is exceeded or if the wash solvent is too strong, causing the analyte to be washed away before the elution step.

  • Incomplete Elution: The elution solvent may not be strong enough, or the volume may be insufficient to completely recover the analyte from the SPE cartridge.[3]

  • Analyte Instability: Melatonin can be sensitive to light and air, and prolonged exposure during the extraction process can lead to degradation.[4][5]

Q2: How does pH affect the stability and recovery of this compound?

The stability of melatonin is significantly influenced by pH. Studies have shown that melatonin is most stable in acidic solutions, particularly at a pH of around 1.[1] As the pH increases, the rate of degradation also increases. Therefore, to maximize the recovery of Mel-d7, it is advisable to acidify your sample prior to extraction.

Q3: What are the recommended storage conditions for samples containing this compound?

To minimize degradation, samples should be protected from light and stored at low temperatures.[4] For long-term storage, freezing at -20°C or below is recommended.[6] It is also important to minimize exposure to air, as oxidation can contribute to analyte loss.[5]

Q4: I'm still experiencing low recovery after optimizing my SPE method. What else can I do?

If you have addressed the common issues and are still facing low recovery, consider the following:

  • Matrix Effects: Complex biological matrices can interfere with the extraction process. Components in the matrix can co-elute with Mel-d7 and cause ion suppression or enhancement in LC-MS analysis, leading to inaccurate quantification. Consider a more rigorous sample cleanup method or the use of a different type of SPE sorbent.

  • Analyte Adsorption to Labware: Mel-d7 can potentially adsorb to the surface of plasticware. Using low-adsorption tubes and pipette tips may help to mitigate this issue.

  • Incomplete Solvent Evaporation or Reconstitution: During the dry-down step, ensure that the solvent is completely evaporated. Subsequently, ensure the dried extract is fully redissolved in the reconstitution solvent by vortexing or sonication.

Experimental Protocols

Below are detailed methodologies for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for this compound from human plasma.

Solid-Phase Extraction (SPE) Protocol for this compound from Human Plasma

This protocol is a synthesized example based on common practices in published literature.[7][8]

  • Sample Pre-treatment:

    • Thaw frozen plasma samples at room temperature.

    • To 1 mL of plasma, add the internal standard (this compound) to the desired concentration.

    • Acidify the sample by adding 100 µL of 2% formic acid.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge (e.g., 100 mg, 3 mL).

    • Condition the cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water. Do not allow the cartridge to dry out between steps.

  • Sample Loading:

    • Load the pre-treated supernatant onto the conditioned SPE cartridge at a slow, consistent flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances.

  • Drying:

    • Dry the cartridge under a gentle stream of nitrogen or by vacuum for 5-10 minutes.

  • Elution:

    • Elute the this compound from the cartridge with 2 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS analysis.

    • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Liquid-Liquid Extraction (LLE) Protocol for this compound from Human Plasma

This protocol is a synthesized example based on common practices in published literature.[9][10]

  • Sample Preparation:

    • To 500 µL of plasma in a glass tube, add the internal standard (this compound).

    • Add 50 µL of 0.1 M NaOH to basify the sample.

  • Extraction:

    • Add 2.5 mL of ethyl acetate to the tube.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Collection of Organic Layer:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation:

    • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the LC-MS mobile phase.

    • Vortex for 30 seconds to ensure complete dissolution.

    • Transfer the solution to an autosampler vial for analysis.

Data Presentation

The following table summarizes reported recovery data for melatonin using different extraction methods and conditions. While specific data for this compound is limited, these values provide a good starting point for method optimization, as the chemical properties are very similar.

AnalyteMatrixExtraction MethodSorbent/SolventElution SolventAverage Recovery (%)Reference
MelatoninStandard SolutionSPEC18Methanol~100%[11]
MelatoninStandard SolutionSPEStrata-XMethanol≥100%[11]
MelatoninSpiked JuiceSPEStrata-XMethanol74-103%[4]
MelatoninWineDLLMEAcetonitrile/Chloroform-95-104%[12]
Melatonin-d4PlasmaProtein PrecipitationAcetonitrile-~95%[13]
MelatoninHerbal TeadSPEGraphene/SepioliteMethanol~98.3%[14]
MelatoninHuman PlasmaLLEEthyl Acetate-59-65%[10][15]

Visualizations

Troubleshooting Workflow for Low this compound Recovery

The following diagram illustrates a logical workflow to diagnose and resolve low recovery issues during the extraction of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Low this compound Recovery start Start: Low this compound Recovery check_protocol Review Extraction Protocol and Reagent Integrity start->check_protocol analyze_fractions Analyze All Fractions (Load, Wash, Elution) check_protocol->analyze_fractions analyte_in_load Analyte Found in Load/Wash Fractions? analyze_fractions->analyte_in_load analyte_not_eluted Analyte Not in Load/Wash, Low in Elution? analyte_in_load->analyte_not_eluted No optimize_binding Optimize Binding Conditions: - Adjust sample pH (acidify) - Weaker loading solvent - Slower flow rate - Check sorbent type/capacity analyte_in_load->optimize_binding Yes no_analyte_detected Analyte Not Detected in Any Fraction? analyte_not_eluted->no_analyte_detected No optimize_elution Optimize Elution: - Stronger elution solvent - Increase elution volume - Add soak time analyte_not_eluted->optimize_elution Yes check_degradation Investigate Analyte Degradation: - Check sample storage - Minimize light/air exposure - Check for matrix effects no_analyte_detected->check_degradation Yes re_evaluate Re-evaluate and Consider Alternative Method no_analyte_detected->re_evaluate No success Recovery Improved optimize_binding->success optimize_elution->success check_degradation->success re_evaluate->start

Caption: A flowchart to systematically troubleshoot low recovery of this compound.

References

Calibration curve issues in melatonin quantification with Melatonin-d7

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Melatonin Quantification with Melatonin-d7

Welcome to the technical support center for melatonin quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of melatonin using this compound as an internal standard.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Why is my calibration curve for melatonin quantification non-linear?

Non-linearity in your calibration curve can arise from several factors, from sample preparation to data analysis. Here are some common causes and troubleshooting steps:

  • Inaccurate Standard Preparation: Errors in the serial dilution of your melatonin or this compound stock solutions are a primary cause of non-linearity.

    • Troubleshooting:

      • Prepare fresh stock solutions and calibration standards.

      • Use calibrated pipettes and ensure proper pipetting technique.

      • Verify the purity of your melatonin and this compound standards.[1]

  • Matrix Effects: The biological matrix (e.g., plasma, saliva, urine) can interfere with the ionization of melatonin and its internal standard, leading to ion suppression or enhancement.[2]

    • Troubleshooting:

      • Sample Preparation: Employ a robust sample clean-up method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[2][3]

      • Surrogate Matrix: Prepare your calibration standards in a surrogate matrix, such as charcoal-stripped plasma, to mimic the matrix of your samples without the presence of endogenous melatonin.[2]

      • Standard Addition: This method can help to compensate for matrix effects by adding known amounts of the standard to the actual samples.[2]

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and a non-linear curve.

    • Troubleshooting:

      • Extend the calibration curve range to lower concentrations.

      • If high concentrations are expected in your samples, dilute them to fall within the linear range of the assay.

  • Inappropriate Curve Fitting: Using a linear regression model for a curve that is inherently non-linear will result in a poor fit.

    • Troubleshooting:

      • Evaluate different regression models, such as a quadratic fit, but ensure the chosen model is justified and validated.

I'm observing high variability in the response of my internal standard (this compound). What could be the cause?

Consistent internal standard response is crucial for accurate quantification. Variability can be introduced at several stages of the analytical process.

  • Inconsistent Sample Preparation: Incomplete or variable extraction recovery of this compound between samples will lead to inconsistent responses.

    • Troubleshooting:

      • Ensure your extraction protocol is optimized and consistently applied to all samples.

      • Evaluate the recovery of this compound by comparing the peak area in extracted samples to that of a standard solution of the same concentration.[4]

  • Stability Issues: this compound, like melatonin, can be susceptible to degradation under certain conditions.[5]

    • Troubleshooting:

      • Storage: Store stock solutions and prepared samples at appropriate temperatures (e.g., -70°C) and protect them from light to prevent degradation.[6] Melatonin in aqueous solutions has been shown to be stable for at least 90 days when stored in amber glass bottles at 4°C or 25°C.[7]

      • pH: Melatonin is more stable in acidic conditions (pH 1-4) and its degradation increases with rising pH.[8]

  • Pipetting Errors: Inconsistent addition of the internal standard to each sample is a common source of variability.

    • Troubleshooting:

      • Use a calibrated pipette and ensure a consistent volume of internal standard is added to every sample, standard, and quality control.

My assay is not sensitive enough to detect low concentrations of melatonin. How can I improve the Lower Limit of Quantification (LLOQ)?

Achieving a low LLOQ is often necessary for studies involving endogenous melatonin levels.[4]

  • Optimize Mass Spectrometry Parameters: Fine-tuning the MS settings can significantly enhance signal intensity.

    • Troubleshooting:

      • Ion Source Parameters: Optimize parameters such as spray voltage, capillary temperature, and gas flows (sheath and auxiliary gas).[9]

      • MRM Transitions: Ensure you are using the most intense and specific multiple reaction monitoring (MRM) transitions for both melatonin and this compound.[9][10]

  • Improve Sample Preparation: A more efficient extraction and concentration procedure can increase the amount of analyte introduced into the LC-MS/MS system.

    • Troubleshooting:

      • Extraction Method: Evaluate different sample preparation techniques. For example, SPE can provide better cleanup and concentration than protein precipitation.[4]

      • Sample Volume: Increasing the initial sample volume, if possible, can lead to a more concentrated final extract.

  • Chromatographic Separation: Enhancing the chromatographic peak shape and reducing baseline noise can improve the signal-to-noise ratio.

    • Troubleshooting:

      • Column Choice: Select a column that provides good retention and peak shape for melatonin. A C18 column is commonly used.[3][9]

      • Mobile Phase: Optimize the mobile phase composition and gradient to achieve sharp, symmetrical peaks.

Data Presentation

Table 1: Typical LC-MS/MS Parameters for Melatonin Quantification

ParameterTypical ValueReference
Column C18, e.g., 2.1 x 100 mm, 3.5 µm[9]
Mobile Phase A 0.1% Formic Acid in Water[11]
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol[11]
Flow Rate 200 - 400 µL/min
Ionization Mode Positive Electrospray Ionization (ESI+)[9]
Melatonin MRM m/z 233 → 174[9]
This compound MRM m/z 240 → 178[10]
Collision Energy ~20 V (Optimize for your instrument)[9]

Table 2: Typical Validation Parameters for a Melatonin Quantification Assay

ParameterAcceptance CriteriaReference
Linearity (r²) > 0.99[10]
Accuracy 85-115% (80-120% at LLOQ)[4]
Precision (%RSD) < 15% (< 20% at LLOQ)[4]
Recovery Consistent and reproducible[4][9]
Matrix Effect Internal standard normalized matrix factor close to 1[3]

Experimental Protocols

Protocol 1: Preparation of Stock and Standard Solutions
  • Melatonin and this compound Stock Solutions (e.g., 1 mg/mL):

    • Accurately weigh the required amount of melatonin and this compound powder.

    • Dissolve in a suitable solvent, such as methanol or acetonitrile, to the desired final concentration.

    • Store stock solutions in amber vials at -20°C or below.

  • Working Standard Solutions:

    • Prepare a series of intermediate working standard solutions by serially diluting the stock solutions with the appropriate solvent.

  • Calibration Curve Standards:

    • Spike a known volume of the appropriate matrix (e.g., charcoal-stripped plasma, buffer) with the working standard solutions to create a calibration curve with a range of concentrations. A typical range might be from 1 pg/mL to 10,000 pg/mL.[4][10]

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
  • To 200 µL of plasma sample, standard, or quality control, add 50 µL of the internal standard working solution (e.g., 5 ng/mL this compound).[4]

  • Vortex briefly to mix.

  • Add 2.5 mL of an appropriate extraction solvent (e.g., dichloromethane, ethyl acetate).[4][10]

  • Vortex vigorously for 5 minutes.

  • Centrifuge at a high speed (e.g., 4000 rpm) for 10-15 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Vortex to ensure the residue is fully dissolved.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Analysis Stock Prepare Stock Solutions (Melatonin & this compound) Standards Prepare Calibration Standards & QCs in Matrix Stock->Standards Spike Spike Samples, Standards, QCs with this compound (IS) Standards->Spike Sample Collect Biological Sample (e.g., Plasma) Sample->Spike LLE Liquid-Liquid Extraction (or SPE) Spike->LLE Evap Evaporate to Dryness LLE->Evap Recon Reconstitute in Mobile Phase Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Experimental workflow for melatonin quantification.

Troubleshooting_Tree Start Calibration Curve Issue? NonLinear Non-Linear Curve Start->NonLinear Yes HighISVar High IS Variability Start->HighISVar Yes LowSensitivity Poor Sensitivity (High LLOQ) Start->LowSensitivity Yes CheckStandards Remake Standards & QCs NonLinear->CheckStandards CheckPipetting Verify Pipetting of IS HighISVar->CheckPipetting OptimizeMS Optimize MS Parameters (Source, MRM) LowSensitivity->OptimizeMS MatrixEffect Investigate Matrix Effects (e.g., use surrogate matrix) CheckStandards->MatrixEffect Still non-linear DetectorSat Check for Detector Saturation (Dilute high concentration samples) MatrixEffect->DetectorSat Still non-linear CheckRecovery Evaluate IS Recovery CheckPipetting->CheckRecovery Still variable CheckStability Assess IS Stability (Storage, pH) CheckRecovery->CheckStability Still variable OptimizePrep Improve Sample Prep (Extraction, Concentration) OptimizeMS->OptimizePrep Still insensitive OptimizeLC Optimize Chromatography OptimizePrep->OptimizeLC Still insensitive

Caption: Troubleshooting decision tree for calibration issues.

References

Validation & Comparative

Method validation for melatonin analysis using Melatonin-d7 as an internal standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of melatonin, with a specific focus on the use of Melatonin-d7 as an internal standard. The information presented is collated from various validated studies to aid researchers in selecting and implementing the most suitable method for their specific needs.

Comparative Analysis of Validated Methods

The selection of an appropriate analytical method is critical for the accurate quantification of melatonin in various biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted technique due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing, thereby ensuring the reliability of the results.[1][2][3][4]

Below is a summary of performance data from various validated methods for melatonin analysis, highlighting key validation parameters.

Table 1: Performance Comparison of LC-MS/MS Methods for Melatonin Analysis in Human Plasma
ParameterMethod 1Method 2Method 3
Internal Standard This compoundThis compoundMelatonin-D4
Linearity Range 0.020 - 30.00 ng/mL10 pg/mL - 100 ng/mL5.00 - 10,000.00 pg/mL
Lower Limit of Quantification (LLOQ) 0.020 ng/mL[2][3]10 pg/mL5 pg/mL[5]
Accuracy (% Recovery) 59.0% - 65.0%[2][3]95.0% (±6.0%)79.23%
Precision (%RSD) <15% (Intra-day and Inter-day)[2][3]<10%≤15% (Intra-day), ≤20% at LLOQ
Matrix Effect 95.5% - 98.9%[2][3]Not explicitly statedNot explicitly stated
Table 2: Performance of Alternative Internal Standards

While this compound is a commonly used internal standard, other deuterated and structurally similar compounds have also been employed.

Internal StandardMatrixAnalytical MethodKey Findings
Melatonin-d4 Human Plasma, Bovine Follicular Fluid, Tissue Culture MediumLC-MS/MSDemonstrated good linearity and precision for the quantification of melatonin and its metabolites.[6]
6-S-MEL-2H4 Human UrineLC-MS/MSShowed a linear correlation coefficient of 0.9976 when compared with results using 6-O-MEL-2H4, suggesting it as a cost-effective alternative.[7]
N-acetylserotonin Human PlasmaHPLC-FluorescenceUsed in a validated method with a linearity of 0.9998 and recovery of 96.3% to 101.5%.[8]
5-methoxytryptamine Human PlasmaHPLC-FluorescenceEmployed in a method with an LLOQ of 0.1 ng/mL and good linearity (r=0.99).[9]

Experimental Protocols

Detailed methodologies are crucial for the successful replication of analytical methods. Below are representative protocols for sample preparation and analysis based on published literature.

Protocol 1: Liquid-Liquid Extraction for Melatonin Analysis in Human Plasma

This protocol is based on a validated HPLC-MS/MS method.[2][3]

  • Sample Preparation:

    • To a plasma sample, add this compound as the internal standard.

    • Perform liquid-liquid extraction using ethyl acetate.

    • Vortex the mixture and centrifuge to separate the layers.

  • Evaporation and Reconstitution:

    • Transfer the organic layer (ethyl acetate) to a new tube.

    • Evaporate the solvent to dryness under a vacuum.

    • Reconstitute the dried residue in the mobile phase.

  • Analysis:

    • Inject the reconstituted sample into the HPLC-MS/MS system.

Protocol 2: Solid-Phase Extraction for Melatonin Analysis in Human Plasma

This is a general protocol based on the principles of solid-phase extraction (SPE) for melatonin.[1]

  • Sample Pre-treatment:

    • Spike the plasma sample with this compound internal standard.

    • Condition the SPE cartridge with methanol followed by water.

  • Sample Loading and Washing:

    • Load the pre-treated plasma sample onto the SPE cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

  • Elution and Analysis:

    • Elute melatonin and the internal standard with an appropriate organic solvent.

    • Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.

Visualizing the Workflow

Diagrams created using Graphviz illustrate the logical flow of the experimental procedures.

G cluster_prep Sample Preparation cluster_proc Sample Processing cluster_analysis Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is extraction Liquid-Liquid Extraction (Ethyl Acetate) add_is->extraction vortex_centrifuge Vortex & Centrifuge extraction->vortex_centrifuge transfer Transfer Organic Layer vortex_centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject into LC-MS/MS reconstitute->analysis

Caption: Workflow for Melatonin Analysis using Liquid-Liquid Extraction.

G cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis plasma Plasma Sample add_is Spike with this compound (IS) plasma->add_is load_sample Load Sample add_is->load_sample condition_spe Condition SPE Cartridge condition_spe->load_sample wash_cartridge Wash Cartridge load_sample->wash_cartridge elute Elute Analytes wash_cartridge->elute evap_recon Evaporate & Reconstitute elute->evap_recon analysis Inject into LC-MS/MS evap_recon->analysis

Caption: Workflow for Melatonin Analysis using Solid-Phase Extraction.

References

A Head-to-Head Comparison: Melatonin-d7 vs. Melatonin-d4 as Internal Standards in Bioanalytical Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of melatonin, the selection of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides an objective comparison of two commonly employed deuterated internal standards, Melatonin-d7 and Melatonin-d4, supported by experimental data from published literature.

The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response. Both this compound and Melatonin-d4 are stable isotope-labeled analogs of melatonin, making them excellent candidates for use in mass spectrometry-based quantification methods. However, the degree of deuterium labeling can influence their chromatographic properties and susceptibility to isotopic effects, warranting a careful evaluation for specific applications.

Performance Data at a Glance

To facilitate a clear comparison, the following tables summarize the performance characteristics of this compound and Melatonin-d4 as reported in various bioanalytical methods. It is important to note that these data are compiled from different studies, employing diverse matrices and methodologies, and therefore direct comparisons should be made with caution.

Table 1: Performance Characteristics of this compound as an Internal Standard

ParameterMatrixReported Value(s)Reference(s)
Linearity RangeSaliva5–2500 pg/mL[1]
Lower Limit of Quantification (LLOQ)Milk1 pg/mL[2]
Saliva2.5 pg/mL[1]
AccuracySaliva81%–108%[1]
Milk90.06%–94.58%[2]
Mean Precision (RSD)Milk1.55%[2]

Table 2: Performance Characteristics of Melatonin-d4 as an Internal Standard

ParameterMatrixReported Value(s)Reference(s)
Linearity RangePlasma10 pg/mL - 100 ng/mL[3][4]
Bovine Follicular Fluid & Tissue Culture MediumNot specified; Correlation coefficient > 0.999[5]
Lower Limit of Quantification (LLOQ)Plasma5 pg/mL, 10 pg/mL[3][4][6]
Bovine Follicular Fluid & Tissue Culture Medium10 pg/mL[5]
AccuracyPlasma95% - 105%[3][4]
Plasma80% - 120% at LLOQ[6]
Bovine Follicular Fluid & Tissue Culture MediumRecoveries 80-108%[5]
Precision (%RSD)Plasma<10%[3][4]
Plasma≤15% (Intra-day)[6]
Bovine Follicular Fluid & Tissue Culture Medium<3.55%[5]
Mean RecoveryPlasma72.23%[6]

Key Considerations in Selection

While both internal standards demonstrate suitability for melatonin quantification, the choice between this compound and Melatonin-d4 may be guided by several factors:

  • Degree of Deuteration: this compound, with a higher degree of deuterium labeling, offers a greater mass difference from the unlabeled analyte. This can be advantageous in minimizing potential cross-talk or isotopic interference in the mass spectrometer.

  • Chromatographic Co-elution: A critical assumption for an ideal internal standard is its co-elution with the analyte. Deuteration can sometimes lead to a slight shift in retention time (isotopic effect). While often negligible, this effect should be carefully evaluated during method development, as significant separation can lead to differential matrix effects and compromise quantification accuracy.

  • Commercial Availability and Cost: The availability and cost of these standards can also be a practical consideration for laboratories.

Experimental Protocols: A Methodological Overview

The following sections detail representative experimental protocols for the quantification of melatonin using either Melatonin-d4 or this compound as an internal standard.

Quantification of Melatonin in Human Plasma using Melatonin-d4

This method utilizes protein precipitation for sample cleanup followed by LC-MS/MS analysis.

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of human plasma, add 50 µL of an internal standard working solution of Melatonin-d4 (e.g., 5 ng/mL in diluent) and vortex.[6]

  • Add 2.5 mL of an extraction solvent (e.g., ethyl acetate or diethyl ether) and vortex thoroughly for an extended period (e.g., 5 minutes).[6]

  • Centrifuge the samples to separate the organic and aqueous layers.

  • Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Methanol.[6]

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the following Multiple Reaction Monitoring (MRM) transitions:

    • Melatonin: m/z 232.95 → 173.90[6]

    • Melatonin-d4: m/z 237.10 → 178.20[6]

Quantification of Melatonin in Milk using this compound

This protocol involves a solid-phase extraction (SPE) cleanup prior to LC-MS/MS analysis.

1. Sample Preparation (Solid-Phase Extraction)

  • To 1 gram of milk sample, add 100 µL of a 400 pg/mL working solution of this compound internal standard.[2]

  • After a brief incubation, load the sample onto a Chem Elut SPE cartridge.[2]

  • Elute the melatonin and internal standard from the cartridge with dichloromethane.[2]

  • Evaporate the collected eluate to dryness and reconstitute the residue in methanol.[2]

  • Filter the reconstituted solution before injection into the LC-MS/MS system.[2]

2. LC-MS/MS Analysis

  • Chromatographic Separation: Use a C18 analytical column for separation.

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive ESI mode and monitor the following MRM transitions:

    • Melatonin: m/z 233.0 → 174.1[2]

    • This compound: m/z 240.0 → 178.1

Visualizing the Workflow and Biological Context

To further clarify the analytical process and the biological relevance of melatonin, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Saliva, etc.) Spike Spike with Internal Standard (this compound or Melatonin-d4) Sample->Spike Extraction Extraction (Protein Precipitation, LLE, or SPE) Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC Chromatographic Separation (e.g., C18 column) Reconstitution->LC MS Mass Spectrometric Detection (MRM Mode) LC->MS Quantification Quantification (Peak Area Ratio) MS->Quantification Result Concentration of Melatonin Quantification->Result

Caption: A generalized experimental workflow for the quantification of melatonin using a deuterated internal standard.

MelatoninSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Melatonin Melatonin MT1 MT1 Receptor Melatonin->MT1 MT2 MT2 Receptor Melatonin->MT2 G_protein_i Gi MT1->G_protein_i G_protein_q Gq MT1->G_protein_q MT2->G_protein_i AC Adenylyl Cyclase G_protein_i->AC inhibits PLC Phospholipase C G_protein_q->PLC activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG PKA ↓ PKA cAMP->PKA CREB CREB Phosphorylation PKA->CREB Ca2 ↑ Ca2+ IP3_DAG->Ca2 PKC ↑ PKC IP3_DAG->PKC Ca2->PKC ERK ↑ ERK1/2 PKC->ERK ERK->CREB Gene_Expression Gene Expression (e.g., Circadian Rhythm) CREB->Gene_Expression

References

A Comparative Guide to Melatonin Measurement: LC-MS/MS vs. ELISA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of melatonin is crucial for studies related to circadian rhythms, sleep disorders, and pharmacology. The two most common analytical methods for this purpose are Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). This guide provides an objective comparison of these two techniques, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate method for your research needs.

Quantitative Performance: A Head-to-Head Comparison

A key consideration when choosing an assay is its analytical performance. A study by Shin et al. (2020) provides a direct comparison of an LC-MS/MS assay with a commercially available ELISA for the measurement of melatonin in saliva samples. The results highlight the strengths and weaknesses of each method.[1][2][3][4]

While the two methods show a strong correlation, the ELISA consistently yields higher melatonin concentrations, indicating a significant positive bias.[1][2][3] This discrepancy could be attributed to cross-reactivity with other molecules in the sample, a common limitation of immunoassays.[1] In contrast, LC-MS/MS offers greater specificity and is considered a more sensitive and reliable method for quantifying salivary melatonin.[1][2][3]

Performance MetricLC-MS/MSELISAReference
Correlation (Pearson's r) 0.9100.910[1][2][3]
Mean Bias Reference+23.2%[1][2][3]
Lower Limit of Quantification (LLOQ) 1 pg/mLVaries by kit (e.g., 7.8 pg/mL)[5][6]
Specificity High (based on mass-to-charge ratio)Potential for cross-reactivity[1][5]
Throughput LowerHigher
Cost per Sample HigherLower

Experimental Methodologies

The choice between LC-MS/MS and ELISA also depends on the available resources, expertise, and the specific requirements of the study. Below are detailed overviews of the experimental protocols for each method.

LC-MS/MS Experimental Protocol

The following protocol is a generalized procedure based on established methods for melatonin quantification in biological samples.[1][5][7][8][9]

1. Sample Preparation & Extraction:

  • To 300 µL of saliva, add 20 µL of an internal standard solution (e.g., 7-D Melatonin or Melatonin-D4).[1][5]

  • Add 1,000 µL of an extraction solvent like methyl tert-butyl ether or dichloromethane.[1][5]

  • Vortex the mixture for 30 minutes, followed by centrifugation at 20,600 x g for 10 minutes to separate the layers.[1]

  • The organic supernatant is transferred to a new tube and evaporated to dryness under a stream of nitrogen.[7]

  • The dried residue is reconstituted in a solution (e.g., 20% v/v methanol) suitable for injection into the LC-MS/MS system.[1]

2. Chromatographic Separation:

  • The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system.

  • Separation is typically achieved on a C18 column.[1][5]

  • A mobile phase gradient consisting of an aqueous component (e.g., 2-mmol/L ammonium acetate in deionized water) and an organic component (e.g., 0.1% v/v formic acid in acetonitrile) is used to elute the analytes.[1]

3. Mass Spectrometric Detection:

  • The eluent from the HPLC is introduced into a tandem mass spectrometer.

  • The instrument is operated in a positive electrospray ionization (ESI) mode.[7]

  • Quantification is performed using Multiple Reaction Monitoring (MRM), with specific precursor-to-product ion transitions for melatonin and the internal standard. For example, a transition for melatonin could be m/z 233.0 → 174.1.[5]

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sp1 Saliva Sample sp2 Add Internal Standard sp1->sp2 sp3 Liquid-Liquid Extraction sp2->sp3 sp4 Evaporation sp3->sp4 sp5 Reconstitution sp4->sp5 an1 HPLC Separation sp5->an1 Inject an2 Mass Spectrometry (Tandem MS) an1->an2 an3 Data Acquisition an2->an3

LC-MS/MS Experimental Workflow

ELISA Experimental Protocol

This protocol represents a typical competitive ELISA for melatonin quantification, based on commercially available kits.[6][10][11][12][13]

1. Sample Preparation:

  • Depending on the sample matrix (e.g., serum, plasma, saliva), a sample extraction step may be required to remove interfering substances.[13]

  • Prepare a series of melatonin standards with known concentrations to generate a standard curve.[11]

2. Competitive Binding:

  • Pipette standards, controls, and samples into the wells of a microtiter plate pre-coated with a capture antibody.[10]

  • Add a fixed amount of biotinylated melatonin and a specific anti-melatonin antibody to each well.[10]

  • During incubation, the melatonin in the sample competes with the biotinylated melatonin for binding to the primary antibody.[13]

3. Signal Generation & Detection:

  • After incubation, wash the plate to remove unbound reagents.[10]

  • Add an enzyme conjugate (e.g., Streptavidin-Horseradish Peroxidase) that binds to the biotinylated melatonin captured by the antibody.[12]

  • Wash the plate again to remove the unbound enzyme conjugate.[10]

  • Add a substrate solution (e.g., TMB or PNPP) which is converted by the enzyme into a colored product.[10][12]

  • Stop the reaction with a stop solution.[10]

  • Measure the optical density of each well using a microplate reader at a specific wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the concentration of melatonin in the sample.[11][13]

ELISA_Workflow cluster_assay_prep Assay Preparation cluster_binding Competitive Binding cluster_detection Detection ap1 Prepare Standards & Samples ap2 Add to Coated Plate b1 Add Biotinylated Melatonin & Antibody ap2->b1 b2 Incubate b1->b2 b3 Wash b2->b3 d1 Add Enzyme Conjugate b3->d1 d2 Incubate & Wash d1->d2 d3 Add Substrate d2->d3 d4 Stop Reaction d3->d4 d5 Read Absorbance d4->d5

ELISA Experimental Workflow

Method Selection: A Logical Comparison

The decision to use LC-MS/MS or ELISA for melatonin measurement should be based on a careful evaluation of the project's specific needs against the inherent advantages and disadvantages of each technique.

Logical_Comparison cluster_lcmsms LC-MS/MS cluster_elisa ELISA lcms_pros Pros: - High Specificity & Selectivity - High Sensitivity (low LLOQ) - Multiplexing Capability lcms_cons Cons: - High Initial Cost - Complex Workflow - Lower Throughput - Requires Skilled Operator elisa_pros Pros: - Lower Cost per Sample - High Throughput - Simpler Workflow - Widely Available elisa_cons Cons: - Potential for Cross-Reactivity - Lower Specificity - Susceptible to Matrix Effects - Can Exhibit Bias melatonin_measurement Melatonin Measurement melatonin_measurement->lcms_pros Choose for High Accuracy & Specificity melatonin_measurement->elisa_pros Choose for Large Sample Numbers & Screening

Logical Comparison of LC-MS/MS and ELISA

Conclusion

Both LC-MS/MS and ELISA are powerful tools for the quantification of melatonin. LC-MS/MS stands out for its superior sensitivity and specificity, making it the gold standard for research requiring high accuracy and reliability.[1] However, its high cost and complexity may not be suitable for all laboratories or for studies with a very large number of samples.

ELISA offers a more accessible, higher-throughput, and cost-effective alternative, which is well-suited for large-scale screening studies. Researchers using ELISA should be aware of the potential for bias and cross-reactivity and should validate the assay carefully for their specific sample matrix. Ultimately, the choice between these two methods will depend on a balance between the required analytical performance and the practical constraints of the research project.

References

Navigating the Nuances of Melatonin Quantification: An Inter-laboratory Comparison Guide Featuring Melatonin-d7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of melatonin is paramount for robust study outcomes. This guide provides an objective comparison of methodologies for melatonin measurement, with a focus on the use of Melatonin-d7 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The information presented herein is supported by experimental data from various studies to aid in the selection of the most appropriate analytical method.

The quantification of melatonin, a key hormone regulating circadian rhythms, presents analytical challenges due to its low physiological concentrations. While various methods exist, the use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS has emerged as a gold standard for achieving the highest accuracy and precision. This approach, known as isotope dilution mass spectrometry, allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to more reliable and reproducible results across different laboratories.

Comparative Analysis of Quantification Methods

The choice of analytical method can significantly impact the accuracy of melatonin quantification. While immunoassays like ELISA and RIA are available, they can be susceptible to cross-reactivity with other endogenous compounds, potentially leading to overestimated melatonin levels, especially at low concentrations[1][2][3]. In contrast, LC-MS/MS offers superior specificity and sensitivity[3][4]. The use of a deuterated internal standard like this compound further enhances the reliability of LC-MS/MS analysis[5][6].

Below is a summary of performance characteristics for different melatonin quantification methods, highlighting the advantages of using a deuterated internal standard.

MethodInternal StandardLinearity RangeLLOQ (pg/mL)Accuracy (%)Precision (RSD/CV%)
LC-MS/MS This compound1 - 150 pg/mL190.06 - 94.58< 6
LC-MS/MS This compound5 - 2500 pg/mL2.581 - 108Not Specified
LC-MS/MS Melatonin-d45 - 5000 pg/mL5Within 85-115< 15
LC-MS/MS 13C labeled analogueNot SpecifiedNot Specified98 - 99 (Recovery)Not Specified
Immunoassay (RIA/ELISA) Not ApplicableVariesVariesProne to inaccuracy due to cross-reactivityVaries

Experimental Protocols: A Closer Look at LC-MS/MS with this compound

The following provides a generalized experimental protocol for the quantification of melatonin in biological matrices using LC-MS/MS with this compound as an internal standard, based on common practices found in the literature[5][6][7].

Sample Preparation
  • Spiking: To an aliquot of the biological sample (e.g., plasma, saliva, milk), a known concentration of this compound internal standard solution is added.

  • Extraction: Melatonin and the internal standard are extracted from the matrix using a suitable organic solvent, such as dichloromethane or through solid-phase extraction (SPE)[7][8].

  • Evaporation and Reconstitution: The organic extract is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis
  • Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph. Separation is typically achieved on a reverse-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile)[7][9].

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Quantification is performed using Multiple Reaction Monitoring (MRM). The specific mass transitions for melatonin and this compound are monitored. For example, a common transition for melatonin is m/z 233 -> 174[6].

Visualizing the Workflow and Melatonin's Biological Context

To further clarify the analytical process and the biological relevance of melatonin, the following diagrams are provided.

Melatonin Quantification Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample (Plasma, Saliva, etc.) Spike Spike with This compound (IS) Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evap Evaporation Extraction->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography (Separation) Recon->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Ratio Calculate Peak Area Ratio (Melatonin / this compound) MS->Ratio Curve Quantify against Calibration Curve Ratio->Curve Result Final Concentration Curve->Result

Caption: Experimental workflow for melatonin quantification.

Melatonin_Metabolism Melatonin Melatonin Metabolite 6-hydroxymelatonin Melatonin->Metabolite CYP1A2 (Liver) Conjugate 6-sulfatoxymelatonin (Major urinary metabolite) Metabolite->Conjugate Sulfation Excretion Urine Excretion Conjugate->Excretion

Caption: Simplified metabolic pathway of melatonin.

Conclusion

The data strongly supports the use of LC-MS/MS with a deuterated internal standard, such as this compound, for the accurate and precise quantification of melatonin in biological samples. This method overcomes the limitations of immunoassays and provides the reliability required for clinical and research applications. The adoption of standardized protocols using isotope dilution mass spectrometry is crucial for ensuring the comparability and validity of results across different laboratories, ultimately advancing our understanding of melatonin's role in health and disease.

References

A Comparative Guide to the Bioanalytical Method Validation of Melatonin Using Melatonin-d7 Following FDA Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of melatonin in biological matrices, with a specific focus on the use of Melatonin-d7 as an internal standard, in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) guidelines. The information presented herein is intended to assist researchers in selecting and developing robust and reliable bioanalytical methods for their studies.

Core Principles of Bioanalytical Method Validation: An FDA Perspective

The FDA, through its various guidance documents, including the internationally harmonized M10 Bioanalytical Method Validation and Study Sample Analysis guidance, provides a framework to ensure the reliability of bioanalytical data.[1][2][3][4][5][6] The fundamental parameters evaluated during method validation are crucial for producing high-quality data to support regulatory submissions.[3] These parameters include accuracy, precision, selectivity, sensitivity, reproducibility, and stability of the analyte in the given biological matrix.

A bioanalytical method is a set of procedures for measuring analyte concentrations in biological samples.[5] Full validation is necessary when establishing a new method for the quantification of an analyte in clinical and applicable nonclinical studies.[5] The validation process should be prospectively defined in a detailed written protocol or standard operating procedure.[5]

Comparative Analysis of Validated Melatonin Bioanalytical Methods

The following tables summarize the performance characteristics of various published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of melatonin using a deuterated internal standard. These methods demonstrate the application of the FDA's validation principles to achieve sensitive and reliable measurement of melatonin in different biological fluids.

Table 1: Chromatographic and Mass Spectrometric Conditions
ParameterMethod 1 (Plasma)Method 2 (Urine)[7]Method 3 (Saliva)[8]Method 4 (Milk)[9]
Internal Standard Melatonin-d4[10]Melatonin-d4[7]This compound[8]This compound[9]
Sample Preparation Protein Precipitation & Liquid-Liquid Extraction[10]Solid Phase Extraction (SPE)[7]Solid Phase Extraction (SPE)[8]Solid Phase Extraction (SPE)[9]
Chromatographic Column Not SpecifiedC18 reverse phase[7]Not SpecifiedAgilent Zorbax Eclipse XDB C-18[9]
Mobile Phase Not SpecifiedGradient elution[7]Not SpecifiedNot Specified
Ionization Mode Positive ESI[10]Not SpecifiedNot SpecifiedNot Specified
MRM Transitions Melatonin: m/z 232.95 -> [product ion not specified][10]Not SpecifiedNot SpecifiedNot Specified
Table 2: Method Validation Parameters
ParameterMethod 1 (Plasma)[10]Method 2 (Urine)[7]Method 3 (Saliva)[8]Method 4 (Milk)[9]
Linearity Range 5 pg/mL - [Upper limit not specified]Not SpecifiedNot Specified1 - 150 pg/mL
Lower Limit of Quantification (LLOQ) 5 pg/mLNot Specified3.0 pg/mL1 pg/mL
Accuracy Meets acceptance criteria92.4% - 104.6%+/- 9-14%90.06% - 94.58%
Precision (%CV) Meets acceptance criteriaIntra-day: 3.4-10.4%, Inter-day: 4.8-10.4%+/- 11-13%1.55% (mean)
Recovery Not Specified94% - 102%Not Specified92.2% (mean)

Experimental Protocols: A Closer Look

A detailed understanding of the experimental workflow is critical for successful method implementation. Below is a generalized protocol based on the principles of the compared methods.

General Sample Preparation Workflow (Solid Phase Extraction)

cluster_sample_prep Sample Preparation Sample Biological Sample (e.g., Plasma, Urine, Saliva) Add_IS Add this compound (Internal Standard) Sample->Add_IS Load_Sample Load Sample onto SPE Cartridge Add_IS->Load_Sample Condition_SPE Condition SPE Cartridge Condition_SPE->Load_Sample Wash_SPE Wash SPE Cartridge Load_Sample->Wash_SPE Elute Elute Melatonin & this compound Wash_SPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Generalized Solid Phase Extraction (SPE) workflow for melatonin analysis.

LC-MS/MS Analysis Workflow

cluster_lcms LC-MS/MS Analysis HPLC HPLC Separation (e.g., C18 Column) Ionization Electrospray Ionization (ESI) HPLC->Ionization Mass_Analyzer1 Quadrupole 1 (Q1) (Precursor Ion Selection) Ionization->Mass_Analyzer1 Collision_Cell Quadrupole 2 (Q2) (Collision Induced Dissociation) Mass_Analyzer1->Collision_Cell Mass_Analyzer2 Quadrupole 3 (Q3) (Product Ion Selection) Collision_Cell->Mass_Analyzer2 Detector Detector Mass_Analyzer2->Detector Data_Acquisition Data Acquisition & Processing Detector->Data_Acquisition

Caption: Typical workflow for LC-MS/MS analysis of melatonin.

Conclusion

The validation of a bioanalytical method for melatonin using this compound as an internal standard is a critical step in ensuring the accuracy and reliability of study data. The methods presented in this guide demonstrate that by adhering to FDA guidelines, robust and sensitive quantification of melatonin can be achieved across various biological matrices. Researchers should carefully consider the specific requirements of their studies when selecting or developing a bioanalytical method and ensure that all validation parameters are thoroughly investigated and documented. The use of a stable isotope-labeled internal standard like this compound is a key component in achieving the necessary precision and accuracy for regulatory acceptance.

References

The Gold Standard for Melatonin Quantification: A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of melatonin, the choice of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This guide provides an objective comparison between deuterated and non-deuterated internal standards for melatonin analysis, supported by experimental data, to inform best practices in bioanalytical method development.

In the realm of quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards are indispensable for correcting sample loss during preparation and for variations in instrument response. An ideal internal standard should mimic the analyte's behavior throughout the analytical process. This has led to the widespread adoption of stable isotope-labeled (deuterated) internal standards, which are considered the gold standard. This guide delves into the comparative performance of deuterated internal standards, such as melatonin-d4, against non-deuterated alternatives like N-acetylserotonin.

The Critical Difference: Structural Analogy vs. Isotopic Identity

A non-deuterated internal standard is a molecule that is structurally similar to the analyte but not isotopically labeled. For melatonin, a common non-deuterated internal standard is N-acetylserotonin (NAS), its immediate biosynthetic precursor.[1] While structurally related, the subtle differences in their physicochemical properties can lead to divergent behaviors during sample extraction and chromatographic elution.

In contrast, a deuterated internal standard, such as melatonin-d4 or melatonin-d7, is chemically identical to melatonin, with the only difference being the replacement of some hydrogen atoms with their heavier isotope, deuterium.[2] This isotopic substitution results in a mass shift that is readily distinguishable by a mass spectrometer, yet it has a negligible impact on the molecule's chemical and physical properties.[3] This near-perfect analogy ensures that the deuterated internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise quantification.[4][5]

Performance Data: A Head-to-Head Comparison

The superiority of deuterated internal standards is evident in the validation data from numerous studies. Methods employing deuterated standards consistently demonstrate excellent linearity, accuracy, precision, and low limits of detection and quantification.

Parameter Deuterated Internal Standard (Melatonin-d4, -d7) Non-Deuterated Internal Standard (N-acetylserotonin) Reference
Linearity (r²) > 0.990.9998[3][6]
Accuracy (% Recovery) 90.06–94.58%96.3 to 101.5%[3][6]
Precision (% RSD) < 6%Inter-day: 4.8%, Intra-day: 5.9%[3][6]
LLOQ (pg/mL) 1 pg/mL10,000 pg/mL (10 ng/mL)[3][6]

As the table illustrates, while methods using N-acetylserotonin can achieve good linearity and accuracy, the limit of quantification is significantly higher than that achieved with deuterated internal standards. In the analysis of biological samples where melatonin concentrations can be extremely low, the enhanced sensitivity offered by deuterated standards is a distinct advantage.[7]

Experimental Protocols: A Step-by-Step Look

The following sections detail a typical experimental workflow for melatonin analysis using a deuterated internal standard with LC-MS/MS.

Sample Preparation (Solid-Phase Extraction)
  • Spiking: To 1 mL of a biological sample (e.g., plasma, saliva, milk), add a known concentration of the deuterated internal standard (e.g., 100 μl of 400 pg/mL 7-D-melatonin).[3]

  • Extraction: The sample is then subjected to an extraction procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction, to isolate melatonin and the internal standard from the sample matrix.[3][8] For SPE, a cartridge like Oasis HLB can be used.[9]

  • Elution & Reconstitution: After washing the SPE cartridge, the analytes are eluted, and the eluent is evaporated to dryness. The residue is then reconstituted in a solvent compatible with the LC-MS/MS system.[3]

LC-MS/MS Analysis
  • Chromatographic Separation: The reconstituted sample is injected into an HPLC or UPLC system. A C18 column is commonly used to separate melatonin from other components.[8][9]

  • Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both melatonin and its deuterated internal standard in Multiple Reaction Monitoring (MRM) mode.[10]

  • Quantification: The concentration of melatonin in the original sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of melatonin.[11]

Visualizing the Workflow and Rationale

To better illustrate the processes and the underlying logic, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Spike Spike with Deuterated IS Sample->Spike Extract Solid-Phase Extraction Spike->Extract Elute Elute & Reconstitute Extract->Elute LC LC Separation Elute->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification MS->Quant

Caption: Experimental workflow for melatonin analysis.

logical_relationship cluster_deuterated Deuterated Internal Standard cluster_non_deuterated Non-Deuterated Internal Standard D_IS e.g., Melatonin-d4 D_Prop Identical Physicochemical Properties D_IS->D_Prop D_Coelute Co-elutes with Analyte D_Prop->D_Coelute D_Matrix Compensates for Matrix Effects D_Coelute->D_Matrix D_Result High Accuracy & Precision D_Matrix->D_Result ND_IS e.g., N-acetylserotonin ND_Prop Similar but not Identical Properties ND_IS->ND_Prop ND_Coelute May not perfectly co-elute ND_Prop->ND_Coelute ND_Matrix Incomplete Matrix Effect Compensation ND_Coelute->ND_Matrix ND_Result Potential for Lower Accuracy & Precision ND_Matrix->ND_Result

Caption: Rationale for internal standard choice.

Conclusion: An Unambiguous Choice for Robust Analysis

The evidence strongly supports the use of deuterated internal standards for the accurate and precise quantification of melatonin by LC-MS/MS. Their ability to closely mimic the behavior of endogenous melatonin throughout the analytical process provides a superior level of correction for experimental variability compared to non-deuterated, structurally analogous compounds. For researchers aiming for the highest quality data in pharmacokinetic studies, clinical diagnostics, and other applications requiring reliable melatonin measurement, the adoption of a deuterated internal standard is not just a recommendation but a necessity for robust and defensible results.

References

A Comparative Guide to Melatonin Assays: Focus on Linearity and Detection Range Using Melatonin-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the linearity and detection range of various analytical methods for the quantification of melatonin, with a particular focus on assays utilizing Melatonin-d7 as an internal standard. The selection of an appropriate analytical method with adequate sensitivity and a broad linear range is critical for accurate melatonin quantification in diverse biological matrices. This document aims to assist researchers in making informed decisions by presenting a side-by-side comparison of key performance characteristics and detailed experimental protocols.

Performance Comparison of Melatonin Assays

The following table summarizes the linearity and range of detection for different melatonin assay methodologies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, particularly those employing a deuterated internal standard like this compound, generally offer superior sensitivity and specificity compared to immunoassays.

Assay MethodInternal StandardMatrixLinearity RangeLower Limit of Quantification (LLOQ)Reference
LC-MS/MS This compound Saliva5–2500 pg/mL2.5 pg/mL[1]
LC-MS/MS This compound Milk1–150 pg/mL1 pg/mL[2]
LC-MS/MS Melatonin-d4 Plasma5.00–10,000.00 pg/mL5 pg/mL[3]
LC-MS/MS Not SpecifiedSalivaNot Specified0.8 pg/mL[4][5]
HPLC-Fluorescence N-acetylserotoninPlasma7.2–180 ng/mL10 ng/mL[6]
Radioimmunoassay (RIA) Not ApplicableSalivaNot Specified<2 pg/mL (daytime)
ELISA Not ApplicableSalivaNot Specified<2 pg/mL (daytime)

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for sample preparation and LC-MS/MS analysis of melatonin using a deuterated internal standard.

Sample Preparation: Liquid-Liquid Extraction (LLE) for Saliva

This protocol is adapted from methodologies designed for high sensitivity in salivary melatonin analysis.

  • Sample Collection: Collect saliva samples and store them frozen until analysis.

  • Internal Standard Spiking: Thaw saliva samples and vortex to ensure homogeneity. To a 300 µL aliquot of saliva, add 20 µL of this compound internal standard (IS) solution.

  • Extraction: Add 1,000 µL of methyl tert-butyl ether to the sample.

  • Vortexing and Centrifugation: Seal the tubes and vortex for 30 minutes. Centrifuge at 20,600 × g for 10 minutes to separate the organic and aqueous layers.

  • Evaporation: Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 20% methanol in water) and vortex.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters provide a general guideline for the chromatographic separation and mass spectrometric detection of melatonin and its deuterated internal standard.

  • Liquid Chromatography (LC) System: An Agilent 1260 Infinity II Prime LC system or equivalent.[7]

  • Column: A C18 reversed-phase column (e.g., 2.1×50 mm, 2.6 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.[1]

    • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[1]

  • Gradient Elution: A gradient program is typically used to ensure optimal separation of melatonin from other matrix components.

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Injection Volume: 20 µL.

  • Mass Spectrometer (MS): An Agilent Ultivo triple quadrupole LC/MS or a similar tandem mass spectrometer.[7]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Melatonin: m/z 233.1 → 174.1 (quantifier) and m/z 233.1 → 159.0 (qualifier).[7]

    • This compound: The precursor and product ions will be shifted by +7 atomic mass units (amu) compared to melatonin. A common transition is m/z 240.0 → 178.1.[2]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the quantification of melatonin in biological samples using LC-MS/MS with an internal standard.

Melatonin_Assay_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Saliva) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation MS_Ionization Electrospray Ionization (ESI) LC_Separation->MS_Ionization MS_Detection Tandem Mass Spectrometry (MRM) MS_Ionization->MS_Detection Integration Peak Area Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Melatonin Calibration->Quantification Result Final Melatonin Concentration Quantification->Result

Caption: Workflow for melatonin quantification by LC-MS/MS.

Alternative Methodologies

While LC-MS/MS with a deuterated internal standard is considered the gold standard for melatonin quantification due to its high specificity and sensitivity, other methods are also employed.

  • Immunoassays (RIA and ELISA): These methods are generally more high-throughput and do not require extensive sample preparation or sophisticated instrumentation. However, they can suffer from cross-reactivity with other structurally similar molecules, potentially leading to less accurate results, especially at low concentrations.[4] Recent advancements in ELISA kits have shown improved agreement with RIA, the previous immunoassay standard.

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD): This technique offers good sensitivity but may lack the specificity of mass spectrometry, making it more susceptible to interference from co-eluting compounds in complex biological matrices.

References

Robustness in the Analysis of Melatonin: A Comparative Guide to Analytical Methods Utilizing Melatonin-d7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reliability of analytical methods is paramount. This guide provides a comparative analysis of the robustness of analytical methods for the quantification of melatonin, with a specific focus on the use of Melatonin-d7 as an internal standard. Robustness, a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, is a critical component of method validation, ensuring the consistency and reliability of results in routine analysis.

This document outlines the experimental protocols for robustness testing and presents a comparative summary of data from various studies, highlighting the impact of variations in key chromatographic parameters.

Comparative Robustness Data

The robustness of an analytical method is typically evaluated by intentionally varying critical parameters and observing the effect on the results, such as retention time, peak area, and calculated concentration. The following tables summarize the robustness testing parameters and outcomes from different validated analytical methods for melatonin analysis.

Table 1: Robustness Parameters for an HPLC-PDA Method

ParameterVariationMelatonin Recovery (%)RSD (%)
Flow Rate 0.85 mL/min99.81.03
0.95 mL/min100.20.87
Mobile Phase Acetonitrile:Water (63:37, v/v)100.50.56
Column Temp. 27 °C100.10.75
Data adapted from a study on the determination of melatonin in poly(lactic acid) nanoparticles.[1][2]

Table 2: Robustness Evaluation of an HPLC Method for Melatonin Capsules

ParameterVariationImpact on Results
Flow Rate ± 0.1 mL/minConsistent and reliable
Mobile Phase pH ± 0.2 unitsConsistent and reliable
Column Temp. ± 2 °CConsistent and reliable
Detection λ ± 2 nmConsistent and reliable
This study confirmed the method's robustness without providing specific quantitative data in the abstract.[3][4]

Table 3: Robustness Assessment of an HPLC-MS/MS Method

ParameterVariationObservation
Column Temp. 20°C vs. Room Temp.No significant effect on linearity
Column Type Phenomenex vs. Kromasil (same dimensions)No significant effect on linearity
This study on melatonin in wine confirmed that these variations did not affect the linearity of the response.[5][6][7]

Experimental Protocols for Robustness Testing

Detailed methodologies are crucial for reproducing and comparing results. The following protocols are based on established practices for robustness testing in analytical method validation.[3][4][8][9]

Protocol 1: High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection

This protocol is designed to assess the robustness of an HPLC-PDA method for melatonin quantification.

  • Standard Solution Preparation: Prepare a standard solution of melatonin and this compound internal standard at a known concentration (e.g., 50 µg/mL).

  • Nominal Conditions: Analyze the standard solution under the established optimal chromatographic conditions (e.g., mobile phase of acetonitrile:water (65:35, v/v), flow rate of 0.9 mL/min, and column temperature of 30°C).[1][2]

  • Parameter Variation: Intentionally vary the following parameters, one at a time, while keeping others at their nominal values:

    • Flow Rate: Adjust the flow rate by ±0.05 mL/min (e.g., 0.85 mL/min and 0.95 mL/min).[1][2]

    • Mobile Phase Composition: Alter the ratio of the mobile phase constituents by a small margin (e.g., acetonitrile:water 63:37 v/v and 67:33 v/v).[1][2]

    • Column Temperature: Change the column temperature by ±3°C (e.g., 27°C and 33°C).[1][2]

  • Data Analysis: For each condition, inject the standard solution in triplicate and calculate the recovery of melatonin and the relative standard deviation (RSD). Compare these results with those obtained under nominal conditions. A method is considered robust if the results remain within acceptable limits (typically, recovery within 98-102% and RSD ≤ 2%).[1][2]

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines the robustness testing for a highly sensitive and selective LC-MS/MS method.

  • Sample Preparation: Prepare quality control (QC) samples at low, medium, and high concentrations of melatonin and a fixed concentration of this compound in the relevant biological matrix (e.g., plasma, saliva).

  • Nominal Conditions: Analyze the QC samples using the validated LC-MS/MS method under optimal conditions.

  • Parameter Variation: Introduce deliberate variations to the following parameters:

    • Mobile Phase pH: Adjust the pH of the aqueous component of the mobile phase by ±0.2 units.[3][4]

    • Column Temperature: Vary the column temperature by ±5°C.

    • Flow Rate: Change the flow rate of the mobile phase by ±10%.

    • Source Parameters: Slightly modify mass spectrometer source parameters such as capillary voltage and gas flow.

  • Data Analysis: Analyze a set of QC samples (n=6 for each concentration level) under each varied condition. Calculate the accuracy and precision for each level. The method is deemed robust if the accuracy and precision remain within the acceptance criteria defined by regulatory guidelines (e.g., ±15% for accuracy and ≤15% for precision).

Visualizing Key Pathways

To provide a broader context for melatonin's biological significance, the following diagrams illustrate its biosynthesis and signaling pathways.

Melatonin_Biosynthesis_Pathway Tryptophan Tryptophan Five_HTP 5-Hydroxytryptophan Tryptophan->Five_HTP Tryptophan hydroxylase Serotonin Serotonin Five_HTP->Serotonin Aromatic L-amino acid decarboxylase N_Acetylserotonin N-Acetylserotonin Serotonin->N_Acetylserotonin AANAT Melatonin Melatonin N_Acetylserotonin->Melatonin ASMT Melatonin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Melatonin Melatonin MT1 MT1 Receptor Melatonin->MT1 MT2 MT2 Receptor Melatonin->MT2 G_protein_i Gi MT1->G_protein_i G_protein_q Gq MT1->G_protein_q MT2->G_protein_i AC Adenylyl Cyclase G_protein_i->AC PLC Phospholipase C G_protein_q->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3/DAG PLC->IP3_DAG PKA ↓ PKA cAMP->PKA PKC ↑ PKC IP3_DAG->PKC Physiological_Effects Physiological Effects (e.g., Circadian Rhythm Regulation) PKA->Physiological_Effects PKC->Physiological_Effects

References

Comparative analysis of different extraction methods for melatonin and Melatonin-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the most common extraction methods for melatonin and its deuterated internal standard, Melatonin-d7, from biological matrices. The selection of an appropriate extraction technique is critical for the accurate quantification of these compounds in research and clinical settings. We will delve into the principles, protocols, and performance of Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), supported by experimental data to inform your methodological choices.

Executive Summary

The extraction of melatonin and its internal standards from complex biological samples like plasma and serum is a crucial step prior to analysis by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of extraction method significantly impacts recovery, purity, and analytical sensitivity. While Solid-Phase Extraction (SPE) is often cited for its high recovery and clean extracts[1][2], Protein Precipitation (PPT) offers a simpler, faster, and more high-throughput-compatible workflow[3]. Liquid-Liquid Extraction (LLE) stands as a classic and effective method, particularly for removing interfering substances[4]. The optimal choice depends on the specific requirements of the analytical method, including desired sample purity, throughput needs, and the nature of the biological matrix.

Data Presentation: A Quantitative Comparison

The following tables summarize the performance of SPE, LLE, and PPT for the extraction of melatonin. It is important to note that a direct head-to-head comparison of all three methods under identical conditions for both melatonin and this compound is limited in the current literature. The data presented below is compiled from various studies, and thus, experimental conditions may differ.

Extraction Method Analyte Matrix Recovery (%) Precision (%RSD) Key Advantages Key Disadvantages Reference
Solid-Phase Extraction (SPE) MelatoninWine95 - 104<5High recovery, clean extracts, good selectivityMore time-consuming, higher cost[5]
MelatoninJuice101 - 103-High recovery, good reproducibility-[1]
MelatoninPlasma~97Intra-assay: 5.41, Inter-assay: 4.02Efficient removal of interferencesCan be complex to optimize[6]
Liquid-Liquid Extraction (LLE) MelatoninPlasma102.38 - 109.91Intra-day: <8.66, Inter-day: <8.43Effective for removing lipophilic interferences, cost-effectiveCan be labor-intensive, potential for emulsions[4]
MelatoninPlant Tissue>96.4<7.2High recovery-[7]
Protein Precipitation (PPT) Melatonin-d4PlasmaNot explicitly stated, but method validated with LLOQ of 10 pg/mL-Simple, fast, high-throughput compatiblePotential for significant matrix effects, less clean extracts[3]
Peptides (as a proxy)Plasma>50 (with ACN or EtOH)-High recovery for certain analytesMatrix effects can be higher than SPE[8]

Note: RSD refers to Relative Standard Deviation, a measure of precision. A lower RSD indicates higher precision. LLOQ stands for Lower Limit of Quantification.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for each extraction method.

Solid-Phase Extraction (SPE) Protocol for Melatonin in Human Plasma

This protocol is adapted from a validated method for the determination of melatonin in human plasma.

  • Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load 1 mL of pre-treated plasma (e.g., diluted with buffer and containing this compound internal standard) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elution: Elute melatonin and this compound with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS analysis.

Liquid-Liquid Extraction (LLE) Protocol for Melatonin in Human Plasma

This protocol is based on a method for the determination of melatonin in human plasma.

  • Sample Preparation: To 1 mL of plasma in a glass tube, add the this compound internal standard.

  • Extraction: Add 5 mL of an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Mixing: Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer (bottom layer for dichloromethane, top for ethyl acetate) to a new tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.

Protein Precipitation (PPT) Protocol for Melatonin in Plasma

This protocol is a common and rapid method for sample clean-up.

  • Sample and Standard: In a microcentrifuge tube, add 200 µL of plasma and the this compound internal standard.

  • Precipitation: Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample).

  • Mixing: Vortex the mixture vigorously for 30 seconds to precipitate the proteins.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains melatonin and this compound, and transfer it to a clean tube for analysis.

Mandatory Visualization

Melatonin Signaling Pathway

Melatonin primarily exerts its effects through two G-protein coupled receptors, MT1 and MT2. The activation of these receptors triggers a cascade of intracellular signaling events that regulate various physiological processes, including the sleep-wake cycle.

Melatonin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Melatonin Melatonin MT1 MT1 Receptor Melatonin->MT1 MT2 MT2 Receptor Melatonin->MT2 G_alpha_i Gαi MT1->G_alpha_i G_beta_gamma Gβγ MT1->G_beta_gamma MT2->G_alpha_i AC Adenylyl Cyclase G_alpha_i->AC PLC Phospholipase C (PLC) G_beta_gamma->PLC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Physiological_Effects Physiological Effects (e.g., Sleep Regulation) PKA->Physiological_Effects IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ IP3_DAG->Ca2 Ca2->Physiological_Effects

Caption: Melatonin signaling through MT1 and MT2 receptors.

Experimental Workflow for Melatonin Extraction and Analysis

The following diagram illustrates a typical workflow for the extraction and subsequent analysis of melatonin from a biological sample.

Melatonin_Extraction_Workflow Start Biological Sample (e.g., Plasma, Serum) Add_IS Add Internal Standard (this compound) Start->Add_IS Extraction Extraction Add_IS->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Method 1 LLE Liquid-Liquid Extraction (LLE) Extraction->LLE Method 2 PPT Protein Precipitation (PPT) Extraction->PPT Method 3 Evaporation Evaporation to Dryness SPE->Evaporation LLE->Evaporation Analysis LC-MS/MS Analysis PPT->Analysis Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Reconstitution->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Caption: General workflow for melatonin extraction and analysis.

Conclusion

The choice between Solid-Phase Extraction, Liquid-Liquid Extraction, and Protein Precipitation for melatonin and this compound analysis depends on a balance of required sample purity, throughput, and available resources.

  • Solid-Phase Extraction (SPE) is recommended when high purity and low matrix effects are critical, although it is more labor-intensive and costly.

  • Liquid-Liquid Extraction (LLE) offers a cost-effective alternative with good recovery, particularly for removing certain types of interferences.

  • Protein Precipitation (PPT) is the method of choice for high-throughput screening due to its simplicity and speed, but researchers must be mindful of potential matrix effects that could impact analytical accuracy.

For the development of robust and reliable bioanalytical methods, it is imperative to validate the chosen extraction procedure thoroughly, including the assessment of recovery, matrix effects, and precision for both the analyte of interest and the internal standard. Further direct comparative studies are warranted to provide a more definitive guide to selecting the optimal extraction method for melatonin analysis in various biological matrices.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Melatonin-d7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Melatonin-d7. By adhering to these procedural steps, you can minimize risks and maintain a safe research environment.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety involves a combination of appropriate personal protective equipment and effective engineering controls. The following table summarizes the recommended measures to prevent exposure.

Category Equipment/Control Specification & Use
Engineering Controls Fume Hood / Ventilated EnclosureUse in a well-ventilated area, preferably within a fume hood, to minimize inhalation of dust particles.[1][2][3][4]
Eyewash Station & Safety ShowerMust be readily accessible in the immediate work area.[1]
Eye & Face Protection Safety Glasses with Side Shields or GogglesWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations.[2][5]
Hand Protection Chemical-Resistant GlovesImpervious gloves, such as nitrile or latex, should be worn.[1] Regularly inspect gloves for any signs of degradation or puncture.
Body Protection Laboratory CoatA standard laboratory coat should be worn to prevent skin contact.[1][2][3]
Additional Protective ClothingFor tasks with a higher risk of contamination, consider additional protective clothing.[1]
Respiratory Protection NIOSH-Approved RespiratorIf ventilation is inadequate or if handling large quantities that may generate significant dust, a NIOSH-approved respirator is recommended.[1][2]

Operational Plan: A Step-by-Step Handling Protocol

A systematic approach to handling this compound will ensure minimal exposure and prevent contamination.

1. Preparation and Pre-Handling:

  • Read and understand the Safety Data Sheet (SDS) for Melatonin before commencing any work.[1]

  • Ensure the work area, particularly the fume hood, is clean and uncluttered.

  • Assemble all necessary equipment and materials before handling the compound.

  • Don the appropriate PPE as outlined in the table above.

2. Handling the Compound:

  • Perform all manipulations of powdered or solid this compound within a fume hood or other ventilated enclosure to avoid dust formation.[1][3]

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[2][3]

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.

  • Keep the container tightly sealed when not in use.[1][2][6]

3. Post-Handling and Decontamination:

  • Thoroughly clean the work area and any equipment used with an appropriate solvent (e.g., 70% ethanol).

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][3]

  • Contaminated work clothing should be laundered separately from other clothing.[2][3]

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.

Waste Type Disposal Procedure
Solid Waste Collect in a clearly labeled, sealed container designated for chemical waste.[2][3][6]
Contaminated Labware Rinse with an appropriate solvent and dispose of the rinsate as chemical waste. The cleaned labware can then be washed normally.
Empty Containers Empty containers may retain some product residues.[6] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded or recycled.

All waste must be handled in accordance with local, state, and federal regulations.[2] Do not discharge into sewer or waterways.[2][6]

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow of operations for the safe handling of this compound, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Prepare Work Area A->B C Don PPE B->C D Weigh/Handle in Fume Hood C->D E Perform Experiment D->E F Decontaminate Work Area & Equipment E->F G Dispose of Waste F->G H Remove PPE G->H I Wash Hands H->I

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.